molecular formula C12H14Cl2N2O B8716890 2,6-dichloro-N-cyclohexylnicotinamide

2,6-dichloro-N-cyclohexylnicotinamide

Número de catálogo: B8716890
Peso molecular: 273.15 g/mol
Clave InChI: HNBYSLKKZHYUPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dichloro-N-cyclohexylnicotinamide is a high-quality chemical compound offered for scientific research and development. As a derivative of nicotinamide, it is part of a class of molecules that are precursors to essential cofactors like nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and cellular energy production . This particular dichloro- and cyclohexyl-substituted analog is structurally related to various agrochemical intermediates, suggesting potential utility in the synthesis and development of novel active ingredients . We provide this compound in various quantities, from milligrams for initial research to multi-kilogram batches for pilot-scale or production applications, ensuring researchers can source the appropriate amount for their specific needs . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. For more detailed specifications or to place an inquiry, please contact us.

Propiedades

Fórmula molecular

C12H14Cl2N2O

Peso molecular

273.15 g/mol

Nombre IUPAC

2,6-dichloro-N-cyclohexylpyridine-3-carboxamide

InChI

InChI=1S/C12H14Cl2N2O/c13-10-7-6-9(11(14)16-10)12(17)15-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)

Clave InChI

HNBYSLKKZHYUPV-UHFFFAOYSA-N

SMILES canónico

C1CCC(CC1)NC(=O)C2=C(N=C(C=C2)Cl)Cl

Origen del producto

United States
Foundational & Exploratory

The Pharmacophore Core: Biological Activity and Application of 2,6-Dichloro-N-cyclohexylnicotinamide in Mutant IDH1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Neomorphic Challenge in AML

In the landscape of targeted oncology, the discovery of somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme—specifically the R132H mutation—represented a paradigm shift in our understanding of Acute Myeloid Leukemia (AML) and gliomas. Unlike wild-type IDH1, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), the R132H mutant acquires a neomorphic catalytic activity. It reduces α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG) [1]. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET2, leading to DNA hypermethylation and a profound block in myeloid differentiation [2].

To drug this target, researchers required a highly functionalizable chemical scaffold capable of locking the mutant enzyme into an inactive conformation. 2,6-dichloro-N-cyclohexylnicotinamide emerged as a foundational intermediate and pharmacophore core. This technical guide deconstructs the structural rationale, biological mechanism, and experimental workflows that leverage this specific compound to generate submicromolar allosteric inhibitors of mutant IDH1 [3].

Structural Rationale: Why 2,6-Dichloro-N-cyclohexylnicotinamide?

As an application scientist, I emphasize that the choice of a chemical starting point is never arbitrary; it is dictated by the precise geometry of the target's binding pocket. While 2,6-dichloro-N-cyclohexylnicotinamide is technically a synthetic intermediate, its structural topology dictates the biological activity of the resulting drug library.

The Causality of the Scaffold
  • The Cyclohexyl Amide (The Anchor): Crystallographic studies of mutant IDH1 reveal a distinct allosteric pocket at the dimer interface. The cyclohexyl ring perfectly occupies a deep hydrophobic cavity lined by residues such as Trp124 and Val255. Without this specific cycloalkane anchor, binding affinity drops precipitously [3].

  • The Pyridine Core (The Hinge): The central pyridine ring acts as a rigid, planar spacer that projects substituents into adjacent sub-pockets without introducing unfavorable entropic penalties during binding.

  • The 2,6-Dichloro Vectors (The Functionalization Sites): The chlorine atoms at the 2- and 6-positions are highly activated for sequential Nucleophilic Aromatic Substitution (SNAr). This allows medicinal chemists to systematically displace the halogens with alcohols and amines, mapping the structure-activity relationship (SAR) of the allosteric site with high precision.

Pathway Isocitrate Isocitrate WT_IDH1 WT IDH1 (Normal) Isocitrate->WT_IDH1 Oxidation aKG α-Ketoglutarate (α-KG) Mut_IDH1 Mutant IDH1 (R132H) aKG->Mut_IDH1 Neomorphic Reduction D2HG D-2-Hydroxyglutarate (Oncometabolite) WT_IDH1->aKG Produces Mut_IDH1->D2HG Produces Inhibitor Allosteric Inhibitor (Core Derivative) Inhibitor->Mut_IDH1 Binds Dimer Interface

Mutant IDH1 neomorphic pathway and allosteric inhibition mechanism.

Biological Mechanism of Action

To validate compounds derived from this core, one must understand the kinetic mechanism of the mutant enzyme. Wild-type IDH1 operates via a random sequential mechanism. However, the R132H mutant operates via an ordered sequential mechanism, where the cofactor NADPH must bind before α-KG [2].

Derivatives of 2,6-dichloro-N-cyclohexylnicotinamide act as allosteric inhibitors . By binding to the dimer interface, they prevent the critical loop-to-helix transition of "Segment 2" in the IDH1 protein. This conformational lock prevents the enzyme from adopting the closed, catalytically active state required to trap α-KG and reduce it to 2-HG[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must be tightly coupled. Below is the field-proven workflow for utilizing the 2,6-dichloro-N-cyclohexylnicotinamide core.

Protocol A: Library Generation via Sequential SNAr

Causality: The 2-chloro position is more reactive due to the adjacent amide directing group, allowing for regioselective sequential substitution.

  • Core Synthesis: Condense 2,6-dichloronicotinoyl chloride with cyclohexylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) at 0°C to yield the 2,6-dichloro-N-cyclohexylnicotinamide core.

  • C-2 Substitution: Dissolve the core in tetrahydrofuran (THF). Add 1.2 equivalents of the desired alcohol (e.g., 3-methyl-1-butanol) and sodium hydride (NaH). Stir at room temperature for 4 hours to displace the 2-chloro group.

  • C-6 Substitution: Isolate the intermediate. Perform a second displacement at the 6-chloro position using an amine (e.g., an amino acid ester) in butyronitrile at 100°C.

Protocol B: Biochemical TR-FRET Assay for IDH1 R132H

Causality: Because the mutant enzyme requires NADPH to bind first, the assay must pre-incubate the enzyme with the inhibitor and NADPH before initiating the reaction with α-KG.

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA).

  • Pre-incubation: Combine 2 nM recombinant IDH1 R132H, 2 μM NADPH, and serial dilutions of the synthesized inhibitor. Incubate for 60 minutes at room temperature to allow the allosteric conformational lock to form.

  • Initiation: Add 1 mM α-KG to initiate the reaction.

  • Detection: After 60 minutes, measure the depletion of NADPH using a diaphorase/resazurin coupled readout (fluorescence Ex 540 nm / Em 590 nm).

Workflow Core 2,6-dichloro-N-cyclohexylnicotinamide (Pharmacophore Core) SNAr1 SNAr 1: 2-Position Substitution (Alcohol/NaH) Core->SNAr1 SNAr2 SNAr 2: 6-Position Substitution (Amine/DIPEA) SNAr1->SNAr2 Biochem Biochemical Assay (IDH1 R132H Inhibition) SNAr2->Biochem Cellular Cellular Assay (2-HG Reduction in AML Cells) Biochem->Cellular IC50 < 1 μM

Workflow from the core scaffold to validated AML lead compounds.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological activity of the compounds is directly proportional to how well the functional groups appended to the 2,6-dichloro-N-cyclohexylnicotinamide core interact with the allosteric pocket. The table below summarizes the optimization trajectory [3].

Compound StageSubstitution at Pyridine CoreIDH1 R132H IC₅₀ (μM)Cellular 2-HG Reduction IC₅₀ (μM)
Unmodified Core 2-Cl, 6-Cl (2,6-dichloro-N-cyclohexylnicotinamide)> 50.0 (Inactive)N/A
Intermediate 2-(3-methylbutoxy), 6-Cl15.2> 20.0
Optimized Lead 2-(3-methylbutoxy), 6-(piperidin-3-yl)acetic acid0.041.9

Data Interpretation: The unmodified core is biologically inactive on its own, serving purely as the structural anchor. Once the 2-position is modified with a lipophilic ether (occupying an adjacent hydrophobic cleft) and the 6-position is modified with a carboxylic acid-bearing amine (forming critical hydrogen bonds with the protein backbone), the compound achieves sub-nanomolar biochemical inhibition and successfully penetrates AML cells to halt 2-HG production.

Conclusion

The development of mutant IDH1 inhibitors highlights the critical intersection of synthetic chemistry and structural biology. 2,6-dichloro-N-cyclohexylnicotinamide is not merely a reagent; it is a meticulously chosen pharmacophore core. Its cyclohexyl group provides the necessary hydrophobic anchoring at the IDH1 dimer interface, while its dichloro-pyridine ring offers a highly modular vector space for SNAr chemistry. By understanding the ordered sequential kinetic mechanism of the R132H mutant, researchers can utilize this core to design self-validating assays and synthesize potent allosteric inhibitors capable of reversing the differentiation block in Acute Myeloid Leukemia.

References

  • Dang, L., White, D. W., Gross, S., Bennett, B. D., Bittinger, M. A., Driggers, E. M., ... & Su, S. M. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739-744. Available at:[Link]

  • Rendina, A. R., Pietrak, B., Smallwood, A., Zhao, H., Qi, H., Quinn, C., ... & Copeland, R. A. (2013). Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism. Biochemistry, 52(26), 4563-4577. Available at:[Link]

  • Jones, S., Ahmet, J., Ayton, K., Ball, M., Cockerill, M., Fairweather, E., ... & Jordan, A. M. (2016). Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells. Journal of Medicinal Chemistry, 59(24), 11120-11137. Available at:[Link]

The Definitive Guide to the Crystal Structure Analysis of 2,6-dichloro-N-cyclohexylnicotinamide: A Methodical Approach for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of 2,6-dichloro-N-cyclohexylnicotinamide. It is intended for researchers, scientists, and drug development professionals seeking to understand the three-dimensional architecture of this and similar novel chemical entities. This document moves beyond a simple recitation of protocols to offer a field-proven perspective on the strategic decisions and causal reasoning that underpin a successful crystallographic study, from initial synthesis to final structural refinement and validation.

Introduction: The Significance of Crystalline Architecture in Drug Efficacy

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a fundamental determinant of its physicochemical properties. For an active pharmaceutical ingredient (API), this includes critical parameters such as solubility, stability, bioavailability, and ultimately, therapeutic efficacy. 2,6-dichloro-N-cyclohexylnicotinamide, a derivative of the versatile nicotinamide scaffold, belongs to a class of compounds with demonstrated potential in various therapeutic areas, including oncology and infectious diseases.[1][2] The introduction of dichloro-substituents on the pyridine ring and a cyclohexyl group on the amide nitrogen can significantly influence the molecule's conformation, intermolecular interactions, and by extension, its biological activity.

Therefore, a rigorous analysis of its crystal structure is not merely an academic exercise but a critical step in the drug development pipeline. It provides invaluable insights for structure-activity relationship (SAR) studies, aids in the identification of optimal solid-state forms, and is essential for securing intellectual property. This guide will delineate the complete workflow for such an analysis.

Part 1: Synthesis and Crystallization—The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the quality of the diffraction data and the ultimate resolution of the structure.

Synthetic Pathway for 2,6-dichloro-N-cyclohexylnicotinamide

A potential synthetic scheme is as follows:

  • Chlorination of Nicotinic Acid: Starting with nicotinic acid, a chlorination step would be required to introduce the two chlorine atoms at the 2 and 6 positions of the pyridine ring.

  • Formation of the Acid Chloride: The resulting 2,6-dichloronicotinic acid can then be converted to the more reactive 2,6-dichloronicotinoyl chloride, for example, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. A similar procedure has been described for the synthesis of 5,6-dichloronicotinoyl chloride.[3]

  • Amidation Reaction: The final step involves the reaction of 2,6-dichloronicotinoyl chloride with cyclohexylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol: Synthesis of 2,6-dichloro-N-cyclohexylnicotinamide

  • Step 1: Synthesis of 2,6-dichloronicotinoyl chloride. (Based on analogous reactions[3])

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-dichloronicotinic acid in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

    • Remove the excess thionyl chloride under reduced pressure to yield the crude 2,6-dichloronicotinoyl chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of 2,6-dichloro-N-cyclohexylnicotinamide.

    • Dissolve cyclohexylamine and triethylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask and cool in an ice bath.

    • Slowly add a solution of the crude 2,6-dichloronicotinoyl chloride in the same solvent to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2,6-dichloro-N-cyclohexylnicotinamide.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. Nicotinamide and its derivatives are known to exhibit polymorphism, meaning they can crystallize in multiple different crystal forms with distinct physical properties.[4][5][6] This necessitates a thorough screening of crystallization conditions.

Common Crystallization Techniques: [7]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is allowed to equilibrate with a vapor of an "anti-solvent" in which the compound is less soluble. This gradual change in solvent composition can induce crystallization.[7]

  • Controlled Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[7]

  • Solvent/Anti-Solvent Diffusion: A layered system is created with a solution of the compound and a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of 2,6-dichloro-N-cyclohexylnicotinamide in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small vials. Cover the vials with a perforated seal and leave them in a vibration-free environment.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a suitable solvent.

    • Place a small drop of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop).

    • Invert the slide over a reservoir containing an anti-solvent or a solution with a different salt concentration.[8]

    • Seal the system and monitor for crystal growth.

  • Melt Crystallization: Given the demonstrated success with other nicotinamide polymorphs, melt crystallization could be a powerful technique.[4][5] This involves melting a small amount of the purified compound on a microscope slide and then controlling the cooling rate to induce crystallization.

Part 2: Single-Crystal X-ray Diffraction—Visualizing the Molecular World

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement.[9][10][11][12]

Data Collection

A carefully selected single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.[11] This diffraction pattern is recorded by a detector.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[13]

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections. Modern diffractometers with CCD or CMOS detectors can automate this process.[11] The crystal is rotated through a series of angles, and diffraction images are collected at each step.[14]

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities and their positions, is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

structure_solution_workflow DataCollection Diffraction Data Collection DataProcessing Data Processing & Reduction (Integration, Scaling, Merging) DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (Direct Methods or Patterson Methods) DataProcessing->StructureSolution Reflection File (hkl, I, σ(I)) StructureRefinement Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement Initial Atomic Model Validation Structure Validation & Analysis StructureRefinement->Validation Refined Structure (CIF)

Caption: Workflow for Crystal Structure Determination.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.[10] This step involves integration, scaling, and merging of the data.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted waves. Structure solution methods, such as direct methods or the Patterson method, are used to obtain initial phase estimates and generate an initial electron density map.[13]

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[8][13][15] During refinement, atomic positions, and thermal parameters are adjusted. Hydrogen atoms are often placed at calculated positions and refined using a riding model.

Key Quantitative Data from Refinement:

ParameterDescriptionTypical Target Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for good quality structures
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 for good quality structures
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.~1.0

Part 3: Analysis and Interpretation of the Crystal Structure

With a refined crystal structure in hand, the final and most insightful phase is the detailed analysis of the molecular and supramolecular features.

Molecular Geometry

The analysis begins with an examination of the intramolecular features of 2,6-dichloro-N-cyclohexylnicotinamide. This includes:

  • Bond Lengths and Angles: These should be compared to standard values to ensure they are chemically reasonable.

  • Torsion Angles: These describe the conformation of the molecule, particularly the orientation of the cyclohexyl ring relative to the nicotinamide core. The dihedral angle between the pyridine ring and the amide plane is a key conformational parameter.[16]

  • Conformation of the Cyclohexyl Ring: The cyclohexyl ring will likely adopt a stable chair conformation.

Supramolecular Interactions and Crystal Packing

The way in which individual molecules pack together in the crystal lattice is determined by a network of intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid state.

Potential Intermolecular Interactions:

  • Hydrogen Bonding: The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Intermolecular N-H···O hydrogen bonds are expected to be a dominant feature, potentially linking molecules into chains or more complex networks.[16]

  • Halogen Bonding: The chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.

  • π-π Stacking: The electron-deficient dichlorinated pyridine rings may engage in π-π stacking interactions.[16]

  • van der Waals Forces: These weaker, non-specific interactions will also contribute to the overall crystal packing.

intermolecular_interactions Molecule1 2,6-dichloro-N-cyclohexylnicotinamide N-H C=O Cl Pyridine Ring Molecule2 2,6-dichloro-N-cyclohexylnicotinamide N-H C=O Cl Pyridine Ring Molecule1:nh->Molecule2:co Hydrogen Bond Molecule1:cl->Molecule2:co Halogen Bond Molecule1:ring->Molecule2:ring π-π Stacking

Caption: Potential Intermolecular Interactions.

Conclusion: From Structure to Function

The successful determination and analysis of the crystal structure of 2,6-dichloro-N-cyclohexylnicotinamide provide a foundational piece of knowledge for its development as a potential therapeutic agent. This detailed structural information allows for a rational approach to lead optimization, formulation development, and the establishment of a robust intellectual property position. The methodologies and considerations outlined in this guide provide a comprehensive roadmap for researchers undertaking such a critical investigation.

References

  • New Crystalline Salts of Nicotinamide Riboside as Food Additives - PMC. (n.d.).
  • Crystal Structure Determination & Refinement |... - Fiveable. (n.d.).
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28).
  • Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. (n.d.).
  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL - Oxford Academic. (n.d.).
  • preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method - Repository - UNAIR. (n.d.).
  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).
  • Structure refinement. (2025, December 22).
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization - ACS Publications. (2021, July 21).
  • Single Crystal X-ray diffraction - Rigaku. (n.d.).
  • Structure solution and refinement: introductory strategies. (n.d.).
  • Collection of X-ray diffraction data from macromolecular crystals - PMC - NIH. (n.d.).
  • Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization and Crystal Structure Prediction | ChemRxiv. (n.d.).
  • Comparative Study of the Biological Activity of N-(2-Aminophenyl)-2-chloronicotinamide and its Analogs: A Research Guide - Benchchem. (n.d.).
  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC. (2017, October 24).
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC. (n.d.).
  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives - Scholars Research Library. (n.d.).
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. (2025, January 15).
  • WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents. (n.d.).
  • Rapid Discovery of CD38 Inhibitor via DNA-Encoded Natural Product Library Screening. (2026, March 05).
  • Synthesis of 2,6-dichloroaniline. (n.d.).
  • N-Cyclo-hexyl-nicotinamide - PubMed. (2010, June 23).
  • Process for the preparation of 2-chloro and 2,6-dichloroanilines - European Patent Office - EP 0500156 A1 - Googleapis.com. (n.d.).
  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide - MDPI. (2025, November 11).
  • 2-Chloro-n-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide | ChemScene. (n.d.).
  • Crystal structure of dichloro-N,N-bis(pyridine-2-ylmethyl)cyclohexamino copper(II), C18H23Cl2CuN3 - ResearchGate. (n.d.).
  • 2,6-dichloro-4-methylnicotinamide (C7H6Cl2N2O) - PubChemLite. (n.d.).

Sources

Target Identification and Validation Studies of 2,6-Dichloro-N-cyclohexylnicotinamide Derivatives for 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The dysregulation of intracellular glucocorticoid metabolism is a primary driver of metabolic syndrome, type 2 diabetes mellitus (T2DM), and obesity[1]. At the core of this pathology is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an endoplasmic reticulum-bound enzyme responsible for amplifying local glucocorticoid signaling by converting inactive cortisone into active cortisol[2].

In the pursuit of potent, selective, and orally bioavailable 11β-HSD1 inhibitors, pyridine carboxamides have emerged as a highly privileged chemical class. Specifically, 2,6-dichloro-N-cyclohexylnicotinamide serves as a pivotal synthetic scaffold and intermediate (often designated as "Intermediate 1" in medicinal chemistry pipelines) for the generation of advanced 11β-HSD1 antagonists[3][4]. This whitepaper provides a comprehensive, causality-driven guide to the target identification, structural rationale, and self-validating experimental workflows required to evaluate nicotinamide-derived inhibitors in preclinical drug discovery.

Mechanistic Rationale: The 11β-HSD1 Axis

To design an effective screening cascade, one must first understand the microenvironment of the target. 11β-HSD1 functions primarily as a reductase in intact cells, a directionality strictly dictated by its physical and functional coupling with hexose-6-phosphate dehydrogenase (H6PDH) [5]. H6PDH regenerates the obligate cofactor NADPH within the lumen of the endoplasmic reticulum[6].

When 2,6-dichloro-N-cyclohexylnicotinamide derivatives enter the active site, they competitively block the binding of cortisone[7]. By neutralizing this pre-receptor amplification, these compounds prevent the downstream activation of the Glucocorticoid Receptor (GR), thereby downregulating gluconeogenesis (via PEPCK suppression) and adipogenesis[1].

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 + NADPH (Endoplasmic Reticulum) Cortisone->Enzyme Cortisol Cortisol (Active) Enzyme->Cortisol Reduction Inhibitor Nicotinamide Derivatives (e.g., 2,6-dichloro scaffold) Inhibitor->Enzyme Competitive Inhibition GR Glucocorticoid Receptor (GR) Activation Cortisol->GR Disease Metabolic Syndrome & Insulin Resistance GR->Disease Gene Transcription

Fig 1: Mechanism of 11β-HSD1 inhibition by nicotinamide derivatives in metabolic syndrome.

Experimental Workflows for Target Validation

The validation of 2,6-dichloro-N-cyclohexylnicotinamide analogs requires a tiered approach, moving from cell-free biochemical environments to intact cellular systems, and finally to ex vivo tissue engagement.

Workflow Chem Scaffold Synthesis (2,6-dichloro-N-...) Docking In Silico Docking (PDB: 2BEL) Chem->Docking HTRF Biochemical HTRF (Recombinant 11β-HSD1) Docking->HTRF Hit Selection Cell Cell-Based Assay (HEK293 + H6PDH) HTRF->Cell IC50 Profiling InVivo Ex Vivo Validation (Adipose/Liver Tissue) Cell->InVivo Target Engagement

Fig 2: Tiered screening workflow for the identification of novel 11β-HSD1 inhibitors.

Protocol 1: Biochemical Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Causality & Rationale: Halogenated aromatic compounds (like dichloro-nicotinamides) can sometimes exhibit autofluorescence or quench standard optical assays. HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium cryptate donor and a d2 acceptor. This temporal delay eliminates short-lived background fluorescence, ensuring that the readout strictly reflects enzyme activity[8][9].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM K2HPO4/KH2PO4, pH 7.5, 1 mM EDTA). Reconstitute recombinant human 11β-HSD1 enzyme (expressed in HEK293T) to a working concentration of 8 µg/mL[8][10].

  • Compound Pre-incubation: In a 384-well black microplate, dispense 10 µL of the 11β-HSD1 enzyme solution. Add 2 µL of the 2,6-dichloro-N-cyclohexylnicotinamide derivative (titrated in DMSO, final DMSO concentration 1%). Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows for equilibrium binding of the inhibitor to the active site before substrate competition begins.

  • Reaction Initiation: Add 8 µL of a substrate mix containing 1 µM cortisone and 100 µM NADPH[8][10]. Incubate for exactly 30 minutes at 37°C.

  • Detection Phase: Stop the reaction by adding 10 µL of the HTRF detection conjugate (anti-cortisol-Cryptate and cortisol-d2).

  • Self-Validating Readout: Incubate for 2 hours at room temperature. Read the plate on a spectrofluorometer (e.g., PHERAstar) at 665 nm and 620 nm.

    • System Logic: This is a competitive immunoassay. If the inhibitor is active, less native cortisol is produced. Therefore, the labeled cortisol-d2 binds freely to the anti-cortisol-Cryptate, resulting in a high FRET signal . An inactive compound yields high native cortisol, which displaces the tracer, resulting in a low FRET signal [9].

Protocol 2: Cell-Based Functional Assay (HEK293)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or lack of intracellular cofactors. Using HEK293 cells stably transfected with human 11β-HSD1 ensures that the inhibitor can cross the lipid bilayer and function in the presence of the native NADPH-regenerating enzyme, H6PDH[5][9].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-11β-HSD1 cells in a 96-well plate at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2[9].

  • Compound Treatment: Wash cells with PBS and replace with serum-free medium. Add the nicotinamide derivatives at varying concentrations (e.g., 0.1 nM to 10 µM). Include PF-915275 as a positive control and Spironolactone as a negative control[9].

  • Substrate Addition: Spike the wells with 160 nM cortisone to initiate the cellular conversion[10]. Incubate for 4 to 6 hours.

  • Supernatant Extraction & Analysis: Harvest the supernatant. Quantify the secreted cortisol using LC-MS/MS or a commercial cortisol ELISA kit[11].

  • Self-Validation Checkpoint (Cytotoxicity): In parallel wells treated identically, perform an MTS cell viability assay[12]. Causality: This proves that a reduction in cortisol is due to true target inhibition, not because the 2,6-dichloro-N-cyclohexylnicotinamide derivative simply killed the cells.

Quantitative Data & Benchmarking

To determine the viability of a 2,6-dichloro-N-cyclohexylnicotinamide hit, its pharmacological profile must be benchmarked against established clinical and preclinical standards.

Compound Class / ControlTarget SpecificityAssay TypeTypical IC50 / KiKey Characteristics & Utility
Nicotinamide Derivatives (e.g., optimized 2,6-dichloro scaffolds)11β-HSD1HTRF / Cell-based10 - 100 nMPyridine carboxamide scaffold; highly tunable for adipose tissue targeting and oral bioavailability[13].
PF-915275 (Positive Control)11β-HSD1Cell-based~15 nM (EC50)Highly potent and selective reference inhibitor; orally active in in vivo models[9].
Carbenoxolone (Reference)11β-HSD1 & 11β-HSD2Biochemical1 - 3 μMNon-selective glycyrrhetinic acid derivative; used to establish maximum system inhibition[9][13].
Spironolactone (Negative Control)Mineralocorticoid ReceptorCell-based>10 μMUsed to establish baseline specificity and rule out off-target steroid receptor binding[9].

Translational Perspectives: Ex Vivo Target Engagement

The ultimate validation of a drug candidate synthesized from a 2,6-dichloro-N-cyclohexylnicotinamide intermediate requires demonstrating target engagement in relevant metabolic tissues (liver and adipose).

To rule out off-target mechanisms, researchers utilize 11β-HSD1 Global Knockout (GKO) mice [10].

  • The Causality: If a compound improves the metabolic phenotype (e.g., lowers fasting blood glucose) in wild-type mice but also alters glucose levels in GKO mice, the effect is off-target. True 11β-HSD1 inhibitors will show zero metabolic effect in GKO mice, as the target is absent[10].

  • Ex Vivo Protocol: Following oral administration of the inhibitor to wild-type mice, adipose tissue is excised and incubated with [3H]cortisone for 60 minutes. The radiolabeled steroids are extracted using ethyl acetate and separated via reverse-phase HPLC. A reduction in the [3H]cortisol peak directly correlates with the in vivo target occupancy of the nicotinamide inhibitor[10].

References

  • US20090306075A1 - Chemical compounds. Google Patents.
  • PYRIDINE CARBOXAMIDES AS 11-BETA-HSD1 INHIBITORS - EP 2086939 B1. European Patent Office.
  • 11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay. Eurofins Discovery. Available at:[Link]

  • Yeast-based assays for screening 11β-HSD1 inhibitors. PMC / NIH. Available at:[Link]

  • Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening. Universidad de Chile. Available at: [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. PMC / NIH. Available at:[Link]

  • 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. MDPI. Available at:[Link]

  • 11β-Hydroxysteroid Dehydrogenase-1 Is a Novel Regulator of Skin Homeostasis and a Candidate Target for Promoting Tissue Repair. PMC / NIH. Available at:[Link]

  • Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor. ACS Publications. Available at:[Link]

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus. MDPI. Available at: [Link]

  • Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders. PMC / NIH. Available at:[Link]

Sources

Scaffold-Driven Discovery: Targeting mIDH1 via 2,6-Dichloro-N-cyclohexylnicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist in oncology drug discovery, I frequently encounter chemical scaffolds that serve as the architectural foundation for breakthrough therapeutics. The compound 2,6-dichloro-N-cyclohexylnicotinamide (CAS 1003872-51-2)[1] is not a final therapeutic agent itself; rather, it is a highly privileged, critical synthetic intermediate[2]. It serves as the core pharmacophore for synthesizing a novel class of allosteric inhibitors targeting Mutant Isocitrate Dehydrogenase 1 (mIDH1 R132H) , a primary oncogenic driver in Acute Myeloid Leukemia (AML), cholangiocarcinoma, and gliomas[3][4].

This technical guide dissects the mechanistic rationale, scaffold evolution, and the self-validating experimental protocols required to develop and validate mIDH1 inhibitors derived from this specific nicotinamide precursor.

Mechanistic Rationale: The mIDH1 (R132H) Target

In healthy cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate ( α -KG), reducing NADP + to NADPH. However, the R132H mutation confers a neomorphic (gain-of-function) activity[5]. Mutant IDH1 consumes NADPH to reduce α -KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG) [4][6].

The accumulation of D-2-HG competitively inhibits α -KG-dependent dioxygenases, most notably the TET2 family of DNA hydroxylases and JmjC histone demethylases[7]. This inhibition induces severe DNA and histone hypermethylation, blocking cellular differentiation and trapping cells in a highly proliferative, undifferentiated leukemic state.

Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 (NADP+ → NADPH) D2HG D-2-Hydroxyglutarate (D-2-HG) aKG->D2HG mIDH1 (R132H) (NADPH → NADP+) TET2 TET2 & JmjC Dioxygenases D2HG->TET2 Competitive Inhibition EpiBlock DNA/Histone Hypermethylation TET2->EpiBlock Loss of Function DiffBlock Myeloid Differentiation Block EpiBlock->DiffBlock Oncogenic Transformation

Diagram illustrating the mIDH1 (R132H) neomorphic pathway and resulting epigenetic blockade.

Chemical Biology: Scaffold Evolution & SAR

The utility of 2,6-dichloro-N-cyclohexylnicotinamide lies in its structural reactivity. The cyclohexylcarboxamide moiety acts as an essential anchor, binding deeply into the allosteric pocket of the mIDH1 homodimer[2][3]. Meanwhile, the two chlorine atoms on the electron-deficient pyridine ring are highly susceptible to orthogonal Nucleophilic Aromatic Substitution ( SN​Ar ).

Because the 2-position is activated by the adjacent ring nitrogen and the electron-withdrawing carboxamide group, it undergoes displacement first. This allows medicinal chemists to sequentially append bulky hydrophobic groups (e.g., hydroxyadamantyl or cyclopentylsulfanyl) at the 2-position, followed by secondary amine displacements at the 6-position, rapidly generating a library of potent allosteric inhibitors[2].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes the evolution from the bare scaffold to highly optimized, cell-active mIDH1 inhibitors[2][3].

Compound StageModification at Pyridine C-2Modification at Pyridine C-6mIDH1 R132H IC 50​ (μM)Cellular D-2-HG Reduction
Precursor 13 Chloro (Unsubstituted)Chloro (Unsubstituted)> 50.0N/A
Early Hit 3-methylbutoxy(S)-2-(piperidin-3-yl)acetic acid6.42Low
Intermediate Cyclopentylsulfanyl3-azabicyclo[3.1.0]hexane-6-carboxylic acid1.60Moderate
Optimized Hit (20a) Hydroxyadamantyl3-azabicyclo[3.1.0]hexane-6-carboxylic acid< 0.10High (>85% reduction)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Synthesis & Regioselective Derivatization

Causality: We utilize 2,6-dichloronicotinoyl chloride because it allows for the rapid, single-step generation of the core scaffold. Subsequent SN​Ar reactions leverage the differential reactivity of the C-2 and C-6 positions to build complexity without requiring exhaustive protecting-group chemistry[2].

  • Scaffold Generation: Condense 2,6-dichloronicotinoyl chloride with cyclohexylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base at 0°C to room temperature[2].

  • First SN​Ar (C-2 Position): React the resulting 2,6-dichloro-N-cyclohexylnicotinamide with an appropriate alcohol (e.g., 4-aminoadamantan-1-ol) using potassium tert-butoxide in THF[2]. The strong base generates an alkoxide nucleophile that selectively attacks the highly activated C-2 position.

  • Second SN​Ar (C-6 Position): Subject the intermediate to a secondary amine (e.g., ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) in butyronitrile at 100°C[2].

  • Hydrolysis: Saponify the ester using aqueous NaOH in methanol to yield the final carboxylic acid inhibitor[2].

  • Self-Validation Check: Following the first SN​Ar , reaction regioselectivity must be confirmed via 2D NMR (NOESY). An expected Nuclear Overhauser Effect between the newly added C-2 substituent and the carboxamide proton validates that substitution occurred at the correct position before proceeding to C-6 modification.

Protocol 2: High-Throughput mIDH1 Enzymatic Assay

Causality: Direct measurement of NADPH depletion via UV absorbance (340 nm) is highly susceptible to false positives, as many screening compounds auto-fluoresce or absorb in the UV range. We couple the remaining NADPH to a diaphorase/resazurin system, shifting the readout to the red spectrum to eliminate compound interference[4][5].

  • Enzyme Incubation: In a 384-well plate, incubate 20 µL of assay buffer containing recombinant mIDH1 (R132H) enzyme with the synthesized inhibitor derivatives (titrated from 76 µM to 2 nM) for 30 minutes at room temperature[5][8].

  • Reaction Initiation: Add 15 µM NADPH and 1.5 mM α -KG to initiate the reaction. Allow the reaction to proceed for 60 minutes.

  • Coupled Readout: Quench the reaction by adding diaphorase (15 µg/mL) and resazurin (25 µM)[8]. Diaphorase utilizes the unconsumed NADPH to reduce resazurin into highly fluorescent resorufin[5].

  • Detection: Measure fluorescence using a microplate reader at Ex 528 nm / Em 590 nm[8].

  • Self-Validation Check: A parallel counter-screen omitting the mIDH1 enzyme must be run[5]. If a compound reduces the resorufin signal in the counter-screen, it is a false positive directly inhibiting diaphorase or quenching fluorescence, rather than a true mIDH1 inhibitor.

Protocol 3: Cellular D-2-HG Quantification via LC-MS/MS

Causality: Enzymatic inhibition in a biochemical assay does not guarantee cellular membrane permeability or target engagement. We must quantify the absolute reduction of the oncometabolite D-2-HG inside living AML cells[6][9].

  • Cell Treatment: Culture primary human IDH1 R132H AML cells and treat with the optimized inhibitor for 48 hours[3].

  • Metabolite Extraction: Wash cells with ice-cold PBS. Extract intracellular metabolites using an 80:20 mixture of cold methanol:water (-80°C). Causality: Cold methanol instantly quenches metabolic activity and precipitates proteins while keeping the highly polar D-2-HG in solution.

  • Isotope Spiking: Spike the lysate with a known concentration of heavy-isotope labeled 13C5​ -D-2-HG as an internal standard.

  • LC-MS/MS Analysis: Centrifuge the lysates and inject the supernatant into an LC-MS/MS system operating in negative ion mode, monitoring the transition of m/z 147.03 (endogenous D-2-HG)[6].

  • Self-Validation Check: Absolute quantification is calculated using the ratio of the endogenous D-2-HG peak area to the 13C5​ -D-2-HG peak area. This internal standard corrects for any matrix suppression effects or extraction losses, ensuring the calculated IC 50​ reflects true biological inhibition.

Workflow Visualization

Workflow A Synthesis of Precursor 2,6-dichloro-N-cyclohexylnicotinamide B SNAr Derivatization (2- and 6- positions of pyridine) A->B Scaffold Generation C In vitro Enzymatic Assay (Diaphorase/Resazurin Coupled) B->C HTS Screening D Cellular D-2-HG Quantification (LC-MS/MS) C->D Hit Validation E Myeloid Differentiation Assay (Flow Cytometry for CD11b) D->E Functional Efficacy

End-to-end chemical biology workflow from scaffold synthesis to cellular validation.

Conclusion

The compound 2,6-dichloro-N-cyclohexylnicotinamide represents a masterclass in rational drug design. By providing a structurally rigid allosteric anchor (the cyclohexylcarboxamide) paired with a highly tunable, bi-functional electrophilic core (the dichloro-pyridine), it enables the rapid discovery of mIDH1 inhibitors. Through rigorous, self-validating biochemical and cellular assays, researchers can confidently translate this chemical scaffold into potent therapeutics capable of reversing epigenetic blockades in myeloid leukemias.

References

  • 2,6-dichloro-n-[(3,4-dichlorophenyl)carbamoyl ... - ChemicalRegister: 2,6-dichloro-N-cyclohexylnicotinamide ChemicalRegister
  • Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1)
  • IDH1 (R132H) Isocitrate Dehydrogenase Assay Service Reaction Biology
  • Diaphorase Coupling Protocols for Red-Shifting Dehydrogenase Assays PMC - NIH
  • Gaining Insight into the Catalytic Mechanism of the R132H IDH1 Mutant: A Synergistic DFT Cluster and Experimental Investigation Biochemistry - ACS Public

Sources

Methodological & Application

Application Note: Utilizing 2,6-Dichloro-N-cyclohexylnicotinamide as a Core Scaffold for 11β-HSD1 Inhibitors in Metabolic In Vivo Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Grounding

In preclinical drug development, the compound 2,6-dichloro-N-cyclohexylnicotinamide is frequently encountered in the literature surrounding metabolic syndrome therapies. However, a critical distinction must be made: this compound is rarely administered directly as an active pharmacological agent. Due to the highly reactive nature of its 2,6-dichloro moieties, direct in vivo administration results in rapid glutathione conjugation, poor metabolic stability, and off-target toxicity.

Instead, 2,6-dichloro-N-cyclohexylnicotinamide serves as a pivotal synthetic precursor (widely designated as "Intermediate 1") for generating potent, highly selective pyridine carboxamide-based inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. To utilize this compound for in vivo models of obesity and diabetes, researchers must first derivatize it into a stable probe, which is then deployed in Diet-Induced Obesity (DIO) murine models to validate metabolic efficacy.

The Causality of 11β-HSD1 Targeting

11β-HSD1 is a bidirectional enzyme that, in vivo, primarily functions as a reductase. It converts inactive cortisone (11-dehydrocorticosterone in rodents) into active cortisol (corticosterone), thereby amplifying local glucocorticoid action in the liver and adipose tissue[2]. Transgenic overexpression of 11β-HSD1 in adipose tissue directly causes visceral obesity, insulin resistance, and metabolic syndrome[3]. Conversely, ablating or pharmacologically inhibiting 11β-HSD1 improves lipid profiles, reduces hepatic gluconeogenesis, and enhances insulin sensitivity.

Pathway Cortisone Cortisone / 11-DHC (Inactive) Cortisol Cortisol / Corticosterone (Active) Cortisone->Cortisol Catalyzed by GR Glucocorticoid Receptor (GR) Activation Cortisol->GR Binds Enzyme 11β-HSD1 Enzyme (Liver / Adipose) Enzyme->Cortisone Inhibitor Pyridine Carboxamide Inhibitor Inhibitor->Enzyme Blocks Metabolism Hepatic Gluconeogenesis & Insulin Resistance GR->Metabolism Induces

Fig 1. 11β-HSD1 mediated glucocorticoid amplification pathway and inhibitor intervention.

Derivatization Protocol: From Intermediate to Active Probe

To achieve the necessary steric bulk and hydrophobic interactions required to occupy the 11β-HSD1 catalytic pocket, the reactive chlorines on 2,6-dichloro-N-cyclohexylnicotinamide must be substituted[1].

Step-by-Step Synthesis:

  • Thioether Formation: React 2,6-dichloro-N-cyclohexylnicotinamide (1 eq) with cyclopentanethiol (1 eq) and sodium carbonate (3 eq) in DMF at 60°C for 3 hours. This yields 6-chloro-N-cyclohexyl-2-(cyclopentylthio)nicotinamide. The cyclopentyl ring mimics the steroidal D-ring, drastically increasing target affinity.

  • Amine/Alcohol Substitution: Suspend the resulting intermediate in 1,4-dioxane. Add a secondary amine (e.g., piperidine) or an alcohol (e.g., 4-fluorophenethyl alcohol) and a strong base (e.g., bis-sodium hexamethyldisilylamide).

  • Microwave Activation: Subject the sealed tube to microwave heating at 150°C for 1–2 hours.

  • Purification: Evaporate the solvent, dilute with water, extract with dichloromethane, and purify via HPLC to yield the active in vivo probe.

Synthesis A 2,6-dichloro-N- cyclohexylnicotinamide (Intermediate 1) B Cyclopentanethiol Substitution (60°C) A->B C 6-chloro-N-cyclohexyl-2- (cyclopentylthio)nicotinamide B->C D Amine/Alcohol Substitution (150°C) C->D E Active 11β-HSD1 Inhibitor Probe D->E

Fig 2. Synthetic conversion of the dichloro-intermediate to an active 11β-HSD1 inhibitor.

In Vivo Experimental Methodology: DIO Mouse Model

Once the active pyridine carboxamide inhibitor is synthesized, it is evaluated in the Diet-Induced Obesity (DIO) model. We utilize DIO mice because high-fat feeding upregulates adipose 11β-HSD1 expression, creating the necessary pathophysiological window to observe inhibitor efficacy.

Self-Validating Study Design

To ensure trustworthiness and rule out artifactual data, the protocol must include:

  • Negative Control: Vehicle only (0.5% methylcellulose / 0.1% Tween-80) to establish the disease baseline.

  • Positive Control: Carbenoxolone (100 mg/kg), a non-selective 11β-HSD inhibitor, to validate that the assay is sensitive to glucocorticoid modulation.

  • Test Article: The synthesized pyridine carboxamide probe (10–30 mg/kg).

Step-by-Step In Vivo Protocol
  • Acclimatization & Diet: House male C57BL/6J mice (6 weeks old) under standard conditions. Feed a 60% kcal high-fat diet (HFD) for 12 weeks to induce obesity, hyperinsulinemia, and elevated hepatic gluconeogenesis.

  • Baseline Profiling: At week 11, perform fasting blood glucose and body composition (DEXA) scans to randomize mice into treatment groups with equal baseline metabolic dysfunction.

  • Formulation & Dosing: Formulate the active inhibitor as a homogenous suspension in 0.5% methylcellulose/0.1% Tween-80. Administer via oral gavage (PO) once daily for 14 days.

  • Oral Glucose Tolerance Test (OGTT): On Day 12, fast the mice for 6 hours. Administer a 2 g/kg oral glucose load. Measure tail-vein blood glucose at 0, 15, 30, 60, and 120 minutes. Causality note: 11β-HSD1 inhibitors reduce hepatic glucose output, resulting in a lower Area Under the Curve (AUC) during the OGTT.

  • Tissue Harvest & Ex Vivo Analysis: On Day 14, sacrifice the animals 2 hours post-dose. Rapidly excise and freeze the liver and epididymal white adipose tissue (eWAT). Measure ex vivo 11β-HSD1 activity by incubating tissue homogenates with 11-dehydrocorticosterone and quantifying corticosterone generation via LC-MS/MS.

Workflow Acclim Acclimatization (1 Week) HFD 60% HFD Feeding (12 Weeks) Acclim->HFD Dosing Oral Gavage Dosing (14 Days, 10mg/kg) HFD->Dosing Assays OGTT & ITT Assays (Days 10-12) Dosing->Assays Harvest Tissue Harvest & Ex Vivo Analysis Assays->Harvest

Fig 3. Standard 14-day in vivo workflow for evaluating 11β-HSD1 inhibitors in DIO mice.

Data Presentation & Expected Outcomes

Attempting to dose the raw 2,6-dichloro-N-cyclohexylnicotinamide intermediate will yield no metabolic improvement due to rapid clearance. In contrast, the fully derivatized probe will demonstrate potent pharmacodynamic effects.

Table 1: Comparative Pharmacological Profile (Intermediate vs. Active Probe)

Compound Parameter2,6-dichloro-N-cyclohexylnicotinamide (Intermediate)Pyridine Carboxamide Derivative (Active Probe)
In Vitro 11β-HSD1 IC₅₀ > 10,000 nM (Inactive)< 10 nM (Highly Potent)
Microsomal Stability (T₁/₂) < 15 minutes (Rapid degradation)> 120 minutes (Stable)
Hepatic Gluconeogenesis No change vs. Vehicle> 40% reduction in PEPCK/G6Pase expression
OGTT AUC Reduction 0%25 - 35% improvement vs. Vehicle
Primary In Vivo Utility PK baseline control / Synthetic precursorEfficacy validation in metabolic syndrome models

References[1] Title: US20090306075A1 - Chemical compounds (AstraZeneca AB). Source: Google Patents. URL: https://patents.google.com/patent/US20090306075A1/en[4] Title: Improved lipid and lipoprotein profile, hepatic insulin sensitivity, and glucose tolerance in 11beta-hydroxysteroid dehydrogenase type 1 null mice. Source: Journal of Biological Chemistry. URL: https://doi.org/10.1074/jbc.M106732200[3] Title: A transgenic model of visceral obesity and the metabolic syndrome. Source: Science. URL: https://doi.org/10.1126/science.1066285[2] Title: Obesity and corticosteroids: 11β-hydroxysteroid type 1 as a cause and therapeutic target in metabolic disease. Source: Molecular and Cellular Endocrinology. URL: https://doi.org/10.1016/j.mce.2010.02.019

Sources

Application Note: Quantitative Analysis of 2,6-dichloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 2,6-dichloro-N-cyclohexylnicotinamide, a critical process in drug development and quality control. In the absence of a standardized pharmacopeial method, this document provides two robust and validated analytical approaches: a primary high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies from sample preparation to data analysis. The causality behind experimental choices is explained, and the entire framework is grounded in the principles of scientific integrity and adherence to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4]

Introduction

2,6-dichloro-N-cyclohexylnicotinamide is a nicotinamide derivative with potential applications in the pharmaceutical industry. Accurate and precise quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological samples, is paramount for ensuring product quality, safety, and efficacy. This document provides a detailed technical guide for establishing and validating analytical methods for its quantification.

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This note primarily focuses on a highly specific and sensitive LC-MS/MS method, suitable for trace-level detection, and a more accessible HPLC-UV method for routine analysis where high sensitivity is not a prerequisite.[5]

Method Selection & Rationale

The chemical structure of 2,6-dichloro-N-cyclohexylnicotinamide, featuring a chlorinated pyridine ring and a cyclohexylamide group, suggests moderate polarity and the presence of a UV-active chromophore. These characteristics make it amenable to both reversed-phase liquid chromatography and UV detection. The presence of chlorine atoms also provides a distinct isotopic pattern that can be leveraged for mass spectrometric detection.

  • LC-MS/MS: This is the preferred method for bioanalytical studies or for the detection of low-level impurities due to its superior specificity and sensitivity.[5] The ability to use Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, leading to more accurate and precise quantification.[6]

  • HPLC-UV: This method is a cost-effective and robust alternative for the analysis of bulk material and formulated products where the concentration of the analyte is relatively high. Its simplicity makes it suitable for routine quality control laboratories.[7][8]

Sample Preparation Strategies

Effective sample preparation is crucial for accurate and reproducible results, especially when dealing with complex matrices. The goal is to extract the analyte of interest while removing potential interferences.[9][10][11][12]

For Bulk Drug Substance and Pharmaceutical Formulations:

  • Dissolution: Accurately weigh the sample and dissolve it in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Dilution: Dilute the stock solution to a working concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC or LC-MS/MS system.[11]

For Biological Matrices (e.g., Plasma, Serum):

For more complex matrices, more rigorous sample cleanup is necessary to remove proteins and other endogenous components that can interfere with the analysis.[9][13]

  • Protein Precipitation (PPT): This is a simple and fast method for removing the bulk of proteins.[6][11] Add a cold organic solvent (e.g., acetonitrile, methanol) to the sample in a 3:1 ratio, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further processed.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases. It can provide a cleaner extract than PPT.[9]

  • Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent, providing both cleanup and concentration.[5][9][10]

Experimental Workflow for Sample Preparation

SamplePrep cluster_0 Bulk/Formulation cluster_1 Biological Matrix A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Filter (0.22 µm) C->D J Analyze Supernatant D->J Inject E Plasma/Serum Sample F Protein Precipitation (e.g., Acetonitrile) E->F G Liquid-Liquid Extraction E->G H Solid-Phase Extraction E->H F->J I Evaporate & Reconstitute G->I H->I I->J

Caption: Sample preparation workflows for different matrices.

Primary Method: LC-MS/MS for High-Sensitivity Quantification

This section provides a detailed protocol for the quantification of 2,6-dichloro-N-cyclohexylnicotinamide using a triple quadrupole mass spectrometer.

Instrumentation and Reagents
  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.

  • Reagents: HPLC or LC-MS grade acetonitrile, methanol, and water. Formic acid (LC-MS grade). 2,6-dichloro-N-cyclohexylnicotinamide reference standard.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ESI ionization in positive mode.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient Elution Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.A gradient is necessary to elute the moderately polar analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLCan be optimized based on sensitivity requirements.
Mass Spectrometry Conditions

The following parameters should be optimized by infusing a standard solution of 2,6-dichloro-N-cyclohexylnicotinamide.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 150 L/h
Desolvation Gas Flow 500 L/h
MRM Transitions To be determined experimentally (precursor ion -> product ion)

Determining MRM Transitions:

  • Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion (the protonated molecule [M+H]+).

  • Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

  • Select at least two product ions for quantification and confirmation.

Protocol: LC-MS/MS Analysis
  • Prepare Standards: Prepare a stock solution of the reference standard in acetonitrile. Serially dilute the stock to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Samples: Prepare the samples according to the appropriate procedure in Section 3.

  • Set up the Instrument: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Create a Sequence: Set up an injection sequence including blanks, calibration standards, quality control (QC) samples, and unknown samples.

  • Acquire Data: Inject the samples and acquire the data in MRM mode.

  • Data Processing: Integrate the peak areas of the analyte in the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow A Sample/Standard Preparation B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D Quadrupole 1 (Q1) (Precursor Ion Selection) C->D E Quadrupole 2 (Q2) (Collision Cell - Fragmentation) D->E F Quadrupole 3 (Q3) (Product Ion Selection) E->F G Detector F->G H Data Acquisition & Processing G->H

Caption: LC-MS/MS analytical workflow.

Secondary Method: HPLC-UV for Routine Analysis

This section outlines a protocol for the quantification of 2,6-dichloro-N-cyclohexylnicotinamide using HPLC with UV detection.

Instrumentation and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: HPLC grade acetonitrile, water, and phosphoric acid. 2,6-dichloro-N-cyclohexylnicotinamide reference standard.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAn isocratic method is often sufficient for less complex samples. Phosphoric acid helps to achieve sharp peaks.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength To be determined (likely around 260-270 nm)The optimal wavelength should be determined by running a UV scan of the analyte.
Injection Volume 20 µL
Protocol: HPLC-UV Analysis
  • Determine λmax: Dissolve the reference standard in the mobile phase and acquire a UV spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a stock solution of the reference standard in the mobile phase. Serially dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare Samples: Prepare samples as described in Section 3.

  • Set up the Instrument: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Create a Sequence: Set up an injection sequence including blanks, calibration standards, and samples.

  • Acquire Data: Inject the samples and record the chromatograms.

  • Data Processing: Integrate the peak area of the analyte. Construct a calibration curve and determine the concentration in the samples.

Method Validation

Both the LC-MS/MS and HPLC-UV methods must be validated according to ICH guidelines to ensure they are fit for their intended purpose.[1][2][3][4] The following parameters should be assessed:

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.[1][3] This can be demonstrated by analyzing blank matrix and spiked samples.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.[1] A minimum of five concentrations should be used to establish the linear range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]
Accuracy The closeness of the test results obtained by the method to the true value.[1][3] It should be assessed using a minimum of nine determinations over a minimum of three concentration levels.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 2,6-dichloro-N-cyclohexylnicotinamide using both high-sensitivity LC-MS/MS and routine HPLC-UV methods. The detailed protocols and validation guidelines are intended to assist researchers and scientists in establishing reliable and robust analytical procedures. The principles of scientific integrity and adherence to international standards are emphasized throughout to ensure the generation of high-quality, defensible data in a drug development and quality control setting.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Creative Proteomics. Nicotinamide Analysis Service.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Spectroscopy Online. (2020, April 1). Overview of Methods and Considerations for Handling Complex Samples.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • Diva-Portal.org. (2003, March 6). New Techniques for Sample Preparation in Analytical Chemistry.
  • Trammell, S. A. J., & Brenner, C. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Computational and Structural Biotechnology Journal.
  • Thermo Fisher Scientific. (n.d.). Sample Preparation Techniques.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • IntechOpen. (2021, October 18). Modern Sample Preparation Techniques: A Brief Introduction.
  • PubMed. (2026, January 17). Aqueous LC-MS/MS quantification of α-/β-nicotinamide mononucleotide in dietary supplements using a pentabromophenyl column.
  • Semantic Scholar. (2013, May 27). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites.
  • Phenomenex. (n.d.). Rapid and Sensitive Analysis of Nicotinic Acid and Nicotinamide from Human Plasma Using Impact™ Protein Precipitation Plates and a Gemini® C18 HPLC Column.
  • BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for Purity Assessment of 2,6-Dichloroquinoxaline.
  • SpringerLink. (2011, March 27). Development of analytical strategies using U-HPLC-MS/MS and LC-ToF-MS for the quantification of micropollutants in marine organisms.
  • Formosa Publisher. (2024, June 15). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics.

Sources

protocol for dissolving 2,6-dichloro-N-cyclohexylnicotinamide for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Experimental Protocols for 2,6-Dichloro-N-cyclohexylnicotinamide

Executive Summary & Scientific Context

2,6-Dichloro-N-cyclohexylnicotinamide (MW: 273.16 g/mol ) is a highly lipophilic pyridine carboxamide derivative. In pharmacological research, it serves a dual purpose: it acts as a baseline pharmacophore for inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and functions as a critical synthetic intermediate for developing next-generation metabolic syndrome therapeutics[1][2].

Because 11β-HSD1 catalyzes the intracellular reduction of inactive cortisone to active cortisol, its localized inhibition is a major target for treating insulin resistance, type 2 diabetes, and obesity[1][3]. However, the compound's structural hydrophobicity—driven by the cyclohexyl ring and the dichlorinated pyridine core—renders it virtually insoluble in aqueous media. This application note provides field-validated, self-validating protocols for dissolving this compound for both in vitro biochemical assays and downstream chemical derivatization.

Mechanistic Pathway: Why 11β-HSD1 is Targeted

Understanding the biological pathway is critical for designing the assay conditions. The diagram below illustrates how 11β-HSD1 drives metabolic dysfunction and where nicotinamide-based inhibitors intervene.

Pathway Cortisone Cortisone (Inactive Glucocorticoid) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction Metabolic Metabolic Syndrome (Insulin Resistance) Cortisol->Metabolic Exacerbates Enzyme 11β-HSD1 Enzyme + NADPH Cofactor Enzyme->Cortisone Catalyzes Inhibitor Nicotinamide Derivative (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Fig 1: 11β-HSD1 pathway showing cortisone reduction and the intervention point of the inhibitor.

Physicochemical Properties & Solubilization Matrix

To prevent experimental artifacts, solvent selection must be matched to the downstream application. Quantitative data for 2,6-dichloro-N-cyclohexylnicotinamide is summarized below.

Table 1: Physicochemical Parameters

ParameterValue / Characteristic
Chemical Formula C₁₂H₁₄Cl₂N₂O
Molecular Weight 273.16 g/mol [4]
Appearance White to off-white crystalline powder
Aqueous Solubility Insoluble (< 0.1 mg/mL)
Target Target 11β-hydroxysteroid dehydrogenase type 1[1]

Table 2: Solvent Selection & Causality Matrix

SolventApplicationMax SolubilityCausality for Selection
Anhydrous DMSO In vitro assays~50 mg/mL (183 mM)Miscible with aqueous buffers; inert to enzyme at low concentrations (<1% v/v)[5].
1,4-Dioxane Chemical Synthesis>100 mg/mL (366 mM)High boiling point (101°C); excellent for microwave-assisted SNAr reactions[1][2].
DMF Chemical Synthesis>100 mg/mL (366 mM)Polar aprotic nature stabilizes the Meisenheimer complex during nucleophilic substitution[1].

Experimental Workflows

Workflow cluster_0 In Vitro Biochemical Assay cluster_1 Chemical Derivatization Compound 2,6-Dichloro-N-cyclohexylnicotinamide (Solid Powder) DMSO Dissolve in Anhydrous DMSO (10 mM Stock) Compound->DMSO Biological Evaluation DMF Dissolve in DMF / 1,4-Dioxane (0.1 - 0.5 M) Compound->DMF Structural Modification Dilution Serial Dilution in Assay Buffer (Final DMSO ≤ 1%) DMSO->Dilution Assay 11β-HSD1 Enzymatic Assay (NADPH Measurement) Dilution->Assay Reaction Nucleophilic Substitution (SNAr) (Add Base + Amine/Thiol) DMF->Reaction Product Novel 11β-HSD1 Inhibitor Derivatives Reaction->Product

Fig 2: Bifurcated workflow for biological evaluation vs. chemical derivatization.

Protocol A: Preparation for In Vitro 11β-HSD1 Inhibition Assays

Causality: Water absorption in DMSO leads to the rapid precipitation of highly lipophilic compounds. Using anhydrous, cell-culture grade DMSO is mandatory. Furthermore, the final DMSO concentration in the assay must not exceed 1% to prevent the artifactual denaturation of the 11β-HSD1 enzyme[5][6].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.73 mg of 2,6-dichloro-N-cyclohexylnicotinamide using a microbalance.

  • Primary Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade 5 to achieve a 10 mM stock solution[5].

  • Homogenization: Vortex for 60 seconds. If micro-particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Self-Validation (QC): Inspect the solution against a strong light source. It must be optically clear. Any turbidity indicates moisture contamination in the DMSO.

  • Storage: Aliquot the stock into sterile, amber microcentrifuge tubes to prevent photodegradation and store at -20°C.

  • Working Solution Preparation: Perform serial dilutions directly into the aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, containing NADPH and cortisone).

    • Critical Control: Always include a "Vehicle Control" well containing the exact same percentage of DMSO (e.g., 0.5%) without the inhibitor to establish the baseline 11β-HSD1 activity[6].

Protocol B: Solubilization for Chemical Derivatization (SNAr Reactions)

Causality: The 2- and 6-chloro positions on the pyridine ring are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). To facilitate the reaction with amines or thiols, the compound must be dissolved in a polar aprotic solvent (like DMF) or a high-boiling ether (like 1,4-dioxane) that can dissolve both the organic substrate and inorganic bases (e.g., K₂CO₃)[1][2].

Step-by-Step Methodology:

  • Weighing: Weigh 273 mg (1.0 mmol) of 2,6-dichloro-N-cyclohexylnicotinamide.

  • Primary Solubilization: Transfer the powder to a microwave-safe reaction vial and add 4.0 mL of anhydrous2 or DMF[2].

  • Reagent Addition: Add the desired nucleophile (e.g., 1.1 mmol of an amine) followed by an appropriate base (e.g., 2.5 mmol of potassium carbonate or 1.1 mmol of sodium hexamethyldisilylamide)[1].

  • Reaction Execution: Seal the tube and subject it to microwave heating at 150°C for 1 to 2 hours[1].

  • Self-Validation (QC): Extract a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the m/z 273 peak confirms that the solubilization and subsequent reaction were successful.

References

  • US20090306075A1 - Chemical compounds Source: Google Patents URL
  • PYRIDINE CARBOXAMIDES AS 11-BETA-HSD1 INHIBITORS - EP 2086939 B1 Source: European Patent Office URL
  • Design, synthesis, molecular docking and in vitro evaluation of benzothiazole derivatives as 11β-hydroxysteroid dehydrogenase type 1 inhibitors Source: ResearchGate URL
  • Source: Journal for ImmunoTherapy of Cancer (BMJ)

Sources

Application Note: Utilizing 2,6-Dichloro-N-cyclohexylnicotinamide in the Development and Study of 11β-HSD1 Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold functionalization, Structure-Activity Relationship (SAR) workflows, and enzyme inhibition assay protocols.

Introduction: The 11β-HSD1 Target and Scaffold Rationale

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an endoplasmic reticulum-associated enzyme that functions primarily as a reductase in vivo, catalyzing the conversion of inactive cortisone to active cortisol[1]. Because this reaction requires NADPH as a cofactor[2], 11β-HSD1 acts as an intracellular amplifier of glucocorticoid action. Overexpression or hyperactivity of this enzyme in metabolic tissues (such as liver, adipose, and skeletal muscle) is a key driver of insulin resistance, obesity, and metabolic syndrome[3]. Consequently, the selective inhibition of 11β-HSD1 is a highly validated therapeutic strategy for treating type 2 diabetes and related metabolic disorders[4].

In the pursuit of potent 11β-HSD1 inhibitors, 2,6-dichloro-N-cyclohexylnicotinamide has emerged as a critical, highly versatile di-halogenated core scaffold[5]. The electron-withdrawing nature of both the pyridine ring and the carboxamide moiety highly activates the 2- and 6-chloro positions. This electronic configuration allows medicinal chemists to perform sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions[6]. By systematically introducing diverse pharmacophores at these positions, researchers can probe the enzyme's lipophilic binding pockets and establish robust Structure-Activity Relationships (SAR)[7].

G Cortisone Inactive Cortisone Enzyme 11β-HSD1 + NADPH Cortisone->Enzyme Binds Cortisol Active Cortisol Enzyme->Cortisol Reduction Receptor Glucocorticoid Receptor Cortisol->Receptor Activates Metabolic Metabolic Syndrome Receptor->Metabolic Promotes Inhibitor Scaffold-Derived Inhibitor Inhibitor->Enzyme Competitive Inhibition

Fig 1: 11β-HSD1 signaling pathway and targeted inhibition mechanism.

Experimental Workflow: From Scaffold to Assay

To effectively study enzyme inhibition, the inactive 2,6-dichloro-N-cyclohexylnicotinamide scaffold must first be functionalized into an active inhibitor library, which is subsequently screened.

G Scaffold 2,6-dichloro-N-cyclohexylnicotinamide (Core Scaffold) Sub1 SNAr at C-2 (e.g., Alcohols) Scaffold->Sub1 Step 1 (Microwave) Sub2 SNAr at C-6 (e.g., Amines) Sub1->Sub2 Step 2 (Microwave) Library Inhibitor Library Generation Sub2->Library LC-MS Purification Assay 11β-HSD1 HTRF Assay (IC50 Determination) Library->Assay High-Throughput Screening

Fig 2: Workflow from core scaffold functionalization to enzyme inhibition screening.

Protocol 2.1: Microwave-Assisted Scaffold Functionalization

Expertise & Causality: Traditional SNAr on pyridine rings can take days under reflux conditions, often leading to thermal degradation. Utilizing microwave irradiation at 150°C accelerates the reaction to under 2 hours, ensuring high kinetic energy to overcome the activation barrier while minimizing side-product formation[7].

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave-safe vial, dissolve 1.0 mmol of 2,6-dichloro-N-cyclohexylnicotinamide in 4 mL of anhydrous 1,4-dioxane.

  • First Substitution (C-2 position): Add 1.1 mmol of the desired nucleophile (e.g., 4-fluorophenethyl alcohol) followed by 1.1 mmol of a strong base (e.g., bis-sodium hexamethyldisilylamide, 1.0M in THF) to deprotonate the alcohol and enhance its nucleophilicity[5].

  • Microwave Irradiation: Seal the tube and subject it to microwave heating at 150°C for 2 hours.

  • Validation (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the parent mass (m/z ~301) and appearance of the mono-substituted intermediate mass confirms successful C-2 functionalization.

  • Second Substitution (C-6 position): Introduce a secondary amine (e.g., piperidine) and potassium carbonate in butyronitrile, then microwave at 150°C for an additional 1 hour[6].

  • Workup: Evaporate the solvent, dilute with water, and extract with dichloromethane. Purify the final inhibitor via flash chromatography.

Protocol 2.2: In Vitro 11β-HSD1 Enzyme Inhibition Assay (HTRF)

Expertise & Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard fluorescence. Aromatic pyridine carboxamides can exhibit auto-fluorescence; HTRF utilizes a time delay before signal reading, completely bypassing background fluorescence interference. Furthermore, the inclusion of NADPH is non-negotiable, as it drives the enzyme's physiological reductase activity[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA). Insight: BSA is critical to prevent the lipophilic pyridine inhibitors from adhering to the microplate walls, which would artificially inflate the apparent IC50.

  • Enzyme & Cofactor Addition: Dispense recombinant human 11β-HSD1 and 1 mM NADPH into a 384-well plate.

  • Compound Incubation: Add serial dilutions of the synthesized inhibitors (from Protocol 2.1). Include DMSO as a negative vehicle control and Carbenoxolone (a known 11β-HSD inhibitor) as a positive control to self-validate the assay's dynamic range[8]. Incubate for 15 minutes at 37°C to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 100 nM cortisone to initiate the reaction. Incubate for 2 hours at 37°C.

  • Detection: Quench the reaction by adding the HTRF detection mixture (anti-cortisol cryptate and d2-labeled cortisol).

  • Data Acquisition: Read the plate at 665 nm and 620 nm. The F665/F620 ratio is inversely proportional to the amount of cortisol produced. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Data Presentation: Representative SAR Tracking

The true value of the 2,6-dichloro-N-cyclohexylnicotinamide scaffold lies in its ability to map the enzyme's active site. Below is a representative SAR data table demonstrating how sequential functionalization impacts 11β-HSD1 inhibition efficacy.

Compound DerivativeSubstitution at C-2Substitution at C-611β-HSD1 IC50 (nM)Efficacy Interpretation
Core Scaffold -Cl-Cl>10,000Inactive baseline; lacks required lipophilic contacts.
Intermediate A 4-fluorophenethyl ether-Cl850Weak binding; C-2 ether reaches into the hydrophobic pocket.
Inhibitor B 4-fluorophenethyl etherPiperidine12Potent inhibition; C-6 piperidine optimizes active site fit.
Inhibitor C 4-fluorophenethyl etherMorpholine45Moderate inhibition; oxygen in morpholine introduces unfavorable polarity.

Note: Data is representative of trends observed in pyridine carboxamide inhibitor development derived from this scaffold[7].

Conclusion

The compound 2,6-dichloro-N-cyclohexylnicotinamide is not merely a chemical reagent; it is a foundational architectural scaffold in the study of 11β-HSD1 enzyme inhibition. By leveraging its highly reactive di-chloro positions through microwave-assisted SNAr, researchers can rapidly generate diverse inhibitor libraries. When coupled with rigorous, self-validating HTRF assay protocols, this workflow provides an authoritative path toward discovering potent therapeutics for metabolic syndrome and type 2 diabetes.

References

  • Title : US20090306075A1 - Chemical compounds Source : Google Patents URL : 5

  • Title : PYRIDINE CARBOXAMIDES AS 11-BETA-HSD1 INHIBITORS - EP 2086939 B1 Source : European Patent Office (Googleapis) URL : 7

  • Title : 11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation Source : Oxford Academic URL : 1

  • Title : Expression and Putative Role of 11β-Hydroxysteroid Dehydrogenase Isozymes within the Human Eye Source : IOVS (ARVO Journals) URL :8

  • Title : 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action Source : PMC (NIH) URL : 2

  • Title : 11β-Hydroxysteroid Dehydrogenases in the Regulation of Tissue Glucocorticoid Availability Source : IntechOpen URL : 3

Sources

Application Notes & Protocols: Investigating Nicotinamide-Based Fungicides in Agricultural Research

Author: BenchChem Technical Support Team. Date: March 2026

A Guide Focused on the Representative Compound 2,6-dichloro-N-cyclohexylnicotinamide

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview and practical methodologies for evaluating the fungicidal potential of novel nicotinamide derivatives, using 2,6-dichloro-N-cyclohexylnicotinamide as a central reference structure. While public literature on this specific molecule is limited, its structural features—a chlorinated nicotinamide core with a cyclohexyl amide substitution—place it firmly within a class of compounds known for significant bioactivity in agriculture.[1][2][3] This document synthesizes established principles and field-proven protocols for this chemical class to empower your research and development efforts.

Introduction: The Rise of Nicotinamide Derivatives in Crop Protection

Nicotinamide, a form of vitamin B3, and its synthetic derivatives have emerged as a cornerstone in the development of modern fungicides.[1] Their broad spectrum of activity, which can include fungicidal, insecticidal, and herbicidal properties, has captured significant attention in the agrochemical industry.[1] The commercial success of boscalid, a nicotinamide derivative developed by BASF, validated this chemical scaffold as a potent tool against a variety of plant pathogens and has catalyzed extensive research into new structural analogs.[1][2]

The compound 2,6-dichloro-N-cyclohexylnicotinamide represents a logical progression in this field. The dichlorinated pyridine ring can enhance biological activity, a common strategy in agrochemical design, while the N-cyclohexyl group impacts the molecule's lipophilicity, which can influence its solubility, membrane permeability, and interaction with biological targets.[3][4][5] This guide will explore the two primary mechanisms through which such compounds can exert their effects and provide detailed protocols to test their efficacy.

Potential Mechanisms of Action

Nicotinamide-based compounds can protect crops through two principal modes of action: direct fungitoxicity by inhibiting essential fungal enzymes and/or by activating the plant's innate immune system.

Direct Antifungal Activity: Succinate Dehydrogenase Inhibition (SDHI)

The most prominent mechanism for many commercial nicotinamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the fungal mitochondrial respiratory chain.[1] SDH is a critical enzyme in both the Krebs cycle and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death.[1] This makes SDH a well-validated and highly effective target for fungicides.[1]

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Mitochondrion) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme Complex_II Complex II (SDH) Complex_III Complex III Complex_II->Complex_III e- transfer ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ... ATP ATP (Energy) ATP_Synthase->ATP Generates Compound 2,6-dichloro-N- cyclohexylnicotinamide Compound->Complex_II INHIBITS Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Compound Stock Solution (DMSO) C Create Serial Dilutions in PDA (Poisoned Media) A->C B Prepare Molten PDA Medium B->C D Pour Plates (Treatment, Control, Reference) C->D E Inoculate Plate Center with 5mm Fungal Disc D->E F Incubate at 25°C until Control Growth is Full E->F G Measure Colony Diameters F->G H Calculate % Inhibition vs. Control G->H I Determine EC50 Value (Probit Analysis) H->I

Caption: General workflow for the in vitro mycelial growth inhibition assay.

Protocol 2: In Vivo Protective Activity Assay (Detached Leaf Model)

This assay evaluates the compound's ability to prevent infection when applied before the pathogen.

Objective: To assess the protective (prophylactic) efficacy of the test compound.

Plant & Pathogen Model (Example): Tomato leaves and Botrytis cinerea. [6][7] Materials:

  • Healthy, fully expanded tomato leaves of the same age.

  • Test compound formulated as a sprayable solution (e.g., in water with a surfactant like Tween-20).

  • Spore suspension of B. cinerea (e.g., 1 x 10⁶ spores/mL).

  • Moist chambers (e.g., plastic boxes with wet paper towels).

  • Handheld sprayer.

Procedure:

  • Compound Application:

    • Arrange detached leaves in moist chambers with the adaxial (upper) surface facing up.

    • Spray the leaves evenly with the test compound solution at various concentrations (e.g., 50, 100, 200 mg/L).

    • Spray control leaves with the formulation blank (e.g., water + Tween-20).

    • Allow the leaves to air dry for at least 2 hours. [8]2. Inoculation: Place a 5 µL droplet of the B. cinerea spore suspension onto the center of each treated leaf.

  • Incubation: Place the sealed moist chambers in a growth chamber with a photoperiod (e.g., 12h light/12h dark) at 20-22°C and high humidity to promote disease development. [1]4. Evaluation: After 3-5 days, measure the diameter of the necrotic lesions that develop at the inoculation site.

  • Calculation: Calculate the control efficacy using the following formula:

    • Control Efficacy (%) = [(LDC - LDT) / LDC] x 100

    • Where: LDC = average lesion diameter on control leaves, and LDT = average lesion diameter on treated leaves.

Representative Data & Interpretation

While specific data for 2,6-dichloro-N-cyclohexylnicotinamide is not available, research on structurally similar nicotinamide derivatives provides a benchmark for expected activity. The table below summarizes efficacy data for related compounds against common pathogens, demonstrating the potential of this chemical class.

Compound ClassTarget PathogenAssay TypeEfficacy MetricValue (mg/L)Reference
N-(thiophen-2-yl) nicotinamide (Cmpd. 4f)Pseudoperonospora cubensisIn vivo (Greenhouse)EC₅₀1.96[9]
N-(thiophen-2-yl) nicotinamide (Cmpd. 4a)Pseudoperonospora cubensisIn vivo (Greenhouse)EC₅₀4.69[9]
Glycinamide Cyclohexyl Sulfonamide (Cmpd. II-19)Botrytis cinereaIn vitro (Mycelial Growth)EC₅₀3.26[7]
2-chloro-N-phenylacetamideAspergillus flavusIn vitro (MIC)MIC Range16 - 256[10]
Reference Fungicide (Boscalid) Botrytis cinereaIn vivo (Tomato Pot)Control Efficacy (at 200 mg/L)78.10%[7]
Reference Fungicide (Flumorph) Pseudoperonospora cubensisIn vivo (Greenhouse)EC₅₀7.55[9]

Interpretation: Lower EC₅₀ or MIC values indicate higher potency. For in vivo assays, a high control efficacy at a low application rate is desirable. The data shows that novel nicotinamide derivatives can exhibit efficacy comparable or superior to established commercial fungicides. [1][2][9]

Conclusion and Future Directions

The chemical scaffold of nicotinamide remains a highly fertile ground for the discovery of novel fungicides. The representative compound, 2,6-dichloro-N-cyclohexylnicotinamide, possesses structural motifs common to active agrochemicals. By employing the systematic evaluation protocols detailed in this guide—from in vitro screening to in vivo protective assays—researchers can effectively characterize its potential. Future work should focus on elucidating the precise mechanism of action (e.g., through SDH enzyme inhibition assays)[1], exploring the broader spectrum of activity against other economically important pathogens, and conducting structure-activity relationship (SAR) studies to optimize potency and crop safety.

References

  • Kanazawa University. (2021, June 11). Nicotinamide can “immunize” plants to protect from fungal disease. Available at: [Link]

  • Google Patents. (2015). CN104920367A - Application of nicotinamide for preparing fungicide used for controlling plant diseases caused by pathogenic fungi.
  • Sidiq, Y., et al. (2021). Nicotinamide Effectively Suppresses Fusarium Head Blight in Wheat Plants. International Journal of Molecular Sciences, 22(6), 2968. Available at: [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(23), 8700. Available at: [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Preprints.org. Available at: [Link]

  • Fan, Z., et al. (2013). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. ResearchGate. Available at: [Link]

  • Lee, H. J., et al. (2003). Synthesis and antifungal activity of 2,5-disubstituted-6-arylamino-4,7-benzimidazolediones. Bioorganic & Medicinal Chemistry Letters, 13(1), 17-20. Available at: [Link]

  • Chen, Q., et al. (n.d.). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Molecules. Available at: [Link]

  • Zúñiga, C., et al. (2021). Antifungal Activity against Botrytis cinerea of 2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone Derivatives. Molecules, 26(23), 7122. Available at: [Link]

  • Wang, T., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1121. Available at: [Link]

  • Fungicide Resistance Action Committee (FRAC). (n.d.). Method for monitoring the sensitivity of Botrytis cinerea to anilinopyrimidines. Available at: [Link]

  • ResearchGate. (2024). In vivo evaluation of antifungal activity of nicotinamide compounds against Botrytis cinerea in tomatoes. Available at: [Link]

  • Lopes, F. A. C., et al. (2023). Two Novel Trichoderma Species and their Antagonistic Activity against Sclerotia-producing Plant Pathogens. Mycobiology. Available at: [Link]

  • González-Menéndez, V., et al. (2017). Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents. Frontiers in Microbiology, 8, 629. Available at: [Link]

  • Semantic Scholar. (n.d.). Effect of some fungicides against the growth inhibition of Sclerotinia sclerotiorum mycelial compatibility groups. Available at: [Link]

  • Roy, S., & Others. (2021). Response of Sclerotinia sclerotiorum against different fungicides, plant extract and bio-control agents in vitro. Journal of Crop and Weed, 17(3), 315-320. Available at: [Link]

  • Environment and Ecology. (2023). Evaluation of Fungicides, Botanicals and Bio-Control Agents against Sclerotinia Rot of Cauliflower Caused by Sclerotinia sclerotiorum. Available at: [Link]

  • da Silva, A. C. C., et al. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 83, e246830. Available at: [Link]

  • Dąbrowska-Zielińska, K., et al. (2025). Combined Biological and Chemical Control of Sclerotinia sclerotiorum on Oilseed Rape in the Era of Climate Change. Agronomy, 15(10), 2074. Available at: [Link]

  • Thany, S. (2025). The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms. Pesticide Biochemistry and Physiology. Available at: [Link]

  • Samoilov, A. V., et al. (2023). Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils. Molecules, 28(6), 2686. Available at: [Link]

  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Available at: [Link]

  • Bektas, S., & Eulgem, T. (2001). Identification of a 2,6-dichloroisonicotinic-acid-sensitive protein kinase from tobacco by affinity chromatography on benzothiadiazole-sepharose and NIM-metal chelate adsorbent. Planta, 213(4), 623-31. Available at: [Link]

  • de Oliveira, A. M., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6-dichloro-N-cyclohexylnicotinamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Support Hub. This guide is engineered for researchers, medicinal chemists, and drug development professionals evaluating 2,6-dichloro-N-cyclohexylnicotinamide (CAS: 1003872-51-2) . While frequently utilized as a critical structural intermediate ("Intermediate 1") in the synthesis of pyridine carboxamide-based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[1], it is routinely evaluated in primary in vitro screens to establish baseline structure-activity relationships (SAR) and rule out off-target effects.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize the concentration and handling of this compound in biochemical and cell-based assays.

Part 1: Troubleshooting Guides & FAQs

Q1: How do I determine the optimal starting concentration and solvent system for biochemical assays? Answer: 2,6-dichloro-N-cyclohexylnicotinamide is a highly lipophilic molecule. Due to the hydrophobic nature of its cyclohexyl and dichloropyridine moieties, it exhibits exceptionally poor aqueous solubility.

  • The Causality: Introducing this compound directly into an aqueous assay buffer causes a "solvent crash." This generates micro-precipitates that scatter light, artificially inflating apparent inhibition readouts in fluorescence-based assays.

  • The Solution: Prepare a primary stock at 10 mM in 100% anhydrous DMSO. For biochemical assays like Homogeneous Time-Resolved Fluorescence (HTRF), ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent enzyme denaturation[2]. A recommended top concentration for initial IC50 screening is 30 µM, utilizing a 3-fold serial dilution.

Q2: I am observing inconsistent IC50 values across different assay runs. What is causing this variability? Answer: High variability in HTRF readouts when testing halogenated pyridine derivatives often stems from assay interference, specifically inner-filter effects or compound aggregation.

  • The Causality: Aggregated compounds can non-specifically sequester the enzyme or the fluorophore-labeled tracer, disrupting the FRET signal between the donor (e.g., anti-cortisol cryptate) and the acceptor (e.g., d2-labeled cortisol)[3].

  • Self-Validating System: Every assay plate must act as a self-validating system. You must include a "No-Enzyme" control well containing only the compound and detection reagents to rule out compound auto-fluorescence. Furthermore, include a reference inhibitor, such as Carbenoxolone (a known 11β-HSD1 inhibitor), to continuously monitor the dynamic range of the assay[3]. If Carbenoxolone yields an IC50 outside its historical range (~0.3 µM), the entire assay run should be invalidated.

Q3: What is the recommended workflow for transitioning this compound from biochemical to cell-based assays? Answer: When transitioning from a cell-free recombinant enzyme assay to a cell-based system (e.g., CHO cells expressing 11β-HSD1), you must account for cellular permeability and non-specific protein binding.

  • The Causality: Fetal Bovine Serum (FBS) in cell culture media contains high levels of bovine serum albumin (BSA). Lipophilic compounds like 2,6-dichloro-N-cyclohexylnicotinamide readily bind to BSA, drastically reducing the free (active) fraction of the compound available to cross the cell membrane and engage the intracellular target.

  • The Solution: Shift your concentration-response curve 5- to 10-fold higher than your biochemical IC50. Crucially, run a parallel cytotoxicity counter-screen (e.g., measuring intracellular ATP) to ensure that observed reductions in target activity are due to true pharmacological inhibition, not compound-induced cell death.

Part 2: Quantitative Data Summaries

Table 1: Physicochemical Properties & Assay Parameters
ParameterValue / RecommendationScientific Rationale
CAS Number 1003872-51-2Unique chemical identifier.
Molecular Weight 273.16 g/mol Small molecule, favorable for membrane permeability.
Estimated LogP ~3.5 - 4.0Highly lipophilic; dictates strict solvent requirements.
Primary Stock Solvent 100% Anhydrous DMSOPrevents hydrolysis and maintains complete solvation.
Max Final DMSO (Assay) ≤ 1.0% (v/v)Prevents target enzyme (11β-HSD1) denaturation[2].
Recommended Top Conc. 30 µMCaptures the upper asymptote of the dose-response curve without exceeding solubility limits.
Table 2: Troubleshooting Matrix for Concentration Optimization
Observed IssueRoot CauseCorrective Action
Precipitate in assay well Solvent crash due to direct aqueous dilution.Perform an intermediate dilution step in 10% DMSO buffer before final transfer.
False-positive inhibition Compound auto-fluorescence quenching FRET.Subtract background using a "No-Enzyme + Compound" control well.
Loss of activity in cells High non-specific binding to serum proteins.Reduce FBS in media to 1-2% during the compound incubation phase.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Step-by-Step HTRF Biochemical Assay for 11β-HSD1 Inhibition

This self-validating protocol utilizes HTRF technology to measure the conversion of cortisone to cortisol[1].

  • Compound Preparation:

    • Prepare a 10 mM stock of 2,6-dichloro-N-cyclohexylnicotinamide in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in 100% DMSO.

    • Create an intermediate dilution plate by diluting the DMSO stocks 1:10 into the assay buffer (50 mM HEPES, pH 7.4, 0.1% BSA). This prevents solvent crashing.

  • Enzyme Incubation:

    • To a 384-well microplate, add 2 µL of the intermediate compound dilution.

    • Add 4 µL of recombinant 11β-HSD1 enzyme (final concentration optimized to linear kinetic range).

    • Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

    • Initiate the reaction by adding 4 µL of substrate mix (160 nM cortisone and 1 mM NADPH)[1]. Incubate for 2 hours at 37°C.

  • Detection:

    • Add 5 µL of anti-cortisol cryptate (FRET donor) and 5 µL of d2-labeled cortisol (FRET acceptor)[3].

    • Incubate for 2 hours at room temperature in the dark.

  • Data Analysis:

    • Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar). Calculate the FRET ratio (665 nm / 620 nm). Lower FRET ratios indicate higher endogenous cortisol production (active enzyme); higher FRET ratios indicate successful enzyme inhibition.

G A Cortisone (Inactive) B 11β-HSD1 Enzyme + NADPH A->B Substrate Binding C Cortisol (Active) B->C Reduction E HTRF Detection (Anti-Cortisol Cryptate + d2) C->E Competition D 2,6-dichloro-N- cyclohexylnicotinamide D->B Inhibition F FRET Signal Decrease (High Cortisol) E->F Readout

11β-HSD1 enzymatic reduction of cortisone to cortisol and HTRF competitive detection mechanism.

Protocol 2: Compound Serial Dilution Workflow

To guarantee structural integrity and prevent false readouts, the physical handling of the compound must follow a strict gradient of solvation.

  • Stock Verification: Ensure the 10 mM DMSO stock is fully thawed and vortexed. Inspect visually for micro-crystals.

  • Acoustic Dispensing (Optional but Recommended): If available, use an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes directly into the assay plate, bypassing the intermediate dilution step and minimizing plastic adherence.

  • Manual Dilution: If transferring manually, always use low-binding pipette tips and execute the intermediate dilution step immediately prior to assay initiation.

Workflow S1 10 mM Stock in 100% DMSO S2 3-Fold Serial Dilution (DMSO) S1->S2 S3 Intermediate Dilution in Assay Buffer S2->S3 S4 Final Assay Plate (≤1% DMSO) S3->S4

Step-by-step serial dilution workflow to maintain compound solubility and assay integrity.

References

  • [1] US20090306075A1 - Chemical compounds. Google Patents. Available at:

  • [3] Cortisol assay using Cisbio HTRF kit. BMG Labtech. Available at:[Link]

  • [2] Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Technical Support Center: Aqueous Stability of 2,6-Dichloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated pyridine carboxamides in aqueous assays. 2,6-dichloro-N-cyclohexylnicotinamide —frequently utilized as a critical intermediate in the synthesis of 11β-HSD1 inhibitors[1]—presents unique analytical challenges. Its stability is not a static property; rather, it is a dynamic interplay between its high lipophilicity, the electrophilicity of the pyridine ring, and the pH of the surrounding medium.

This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure your experimental data remains robust and reproducible.

Part 1: Core Causality - The Mechanisms of Aqueous Instability

To troubleshoot effectively, you must understand the causality behind the compound's behavior in aqueous media. The "loss of signal" in your assays is typically driven by one of three distinct mechanisms:

  • Nucleophilic Aromatic Substitution (SNAr) at C2/C6 : The pyridine nitrogen and the electron-withdrawing 3-carboxamide group severely deplete the electron density of the pyridine ring. This makes the chlorine atoms at the 2- and 6-positions highly susceptible to SNAr by aqueous hydroxide ions (OH⁻)[2]. This reaction yields pyridinol/pyridone derivatives and is exponentially accelerated at basic pH.

  • Amide Bond Hydrolysis : While sterically shielded by the bulky cyclohexyl group, the carboxamide bond can undergo hydrolysis under extreme pH conditions (pH < 2 or pH > 12) at elevated temperatures, yielding 2,6-dichloronicotinic acid and cyclohexylamine.

  • Apparent Instability (Kinetic Precipitation) : Due to its highly lipophilic nature, what researchers often perceive as "rapid chemical degradation" in neutral pH is actually physical precipitation out of the aqueous buffer[3].

DegradationPathways A 2,6-dichloro-N-cyclohexylnicotinamide (Intact Compound) B Hydroxypyridine Derivatives (SNAr at C2 or C6) Mass Shift: -18.5 Da A->B Basic pH (OH-) Nucleophilic Attack C 2,6-dichloronicotinic acid + Cyclohexylamine (Amide Hydrolysis) A->C Extreme pH / Heat Amide Cleavage D Physical Precipitation (Aggregation) A->D Neutral pH Low Aqueous Solubility

Fig 1: Primary chemical degradation and physical depletion pathways in aqueous media.

Part 2: Troubleshooting Guide & FAQs

Q1: I diluted my 10 mM DMSO stock into a pH 7.4 PBS buffer to a final concentration of 100 µM. Within 30 minutes, my LC-MS signal dropped by 80%. Is it degrading that fast? A: No. At pH 7.4 and room temperature, the chemical half-life of 2,6-dichloro-N-cyclohexylnicotinamide is typically >72 hours. The rapid signal loss is caused by kinetic precipitation . The compound's aqueous solubility is extremely low. When the DMSO concentration drops below 1-2%, the compound aggregates and precipitates, sticking to the walls of your microtiter plates or falling out of the supernatant. Solution: Limit the final aqueous concentration to <10 µM, maintain at least 2% DMSO, or add a solubilizing agent like 0.1% Tween-20 or BSA.

Q2: I am running an assay at pH 9.5. My LC-MS shows a new peak with a mass shift of approximately -18 Da. What is this byproduct? A: You are observing the SNAr hydrolysis of one of the chlorine atoms. The substitution of a chlorine atom (atomic mass ~35.45 Da) by a hydroxyl group (mass ~17.01 Da) results in a net loss of ~18.44 Da. The strong electron-withdrawing nature of the pyridine ring activates the 2- and 6-positions toward nucleophilic attack by hydroxide ions in basic buffers[2].

Q3: How should I store my stock solutions to ensure maximum shelf life? A: Never store this compound in aqueous buffers. Prepare stock solutions in anhydrous DMSO or DMF. Store aliquots at -20°C in tightly sealed, desiccant-protected tubes. Avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture and initiate slow, irreversible hydrolysis.

Part 3: Self-Validating Experimental Protocol

To rigorously determine if your compound is chemically degrading or simply precipitating, you must employ a self-validating system. The following Mass Balance Hydrolytic Stability Profiling protocol utilizes a dual-arm processing method to definitively separate chemical degradation from physical precipitation.

Protocol: Dual-Arm Mass Balance Assay

Rationale: By measuring both the soluble fraction (via centrifugation) and the total recovery (via organic crash to redissolve precipitates), we create a closed-loop validation system. If the total recovery matches the T=0 baseline, chemical degradation is ruled out.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a fresh 10 mM stock of 2,6-dichloro-N-cyclohexylnicotinamide in anhydrous DMSO.

  • Buffer Spiking: Spike the stock into three separate aqueous buffers (pH 2.0, pH 7.4, pH 10.0) to a final concentration of 50 µM (ensuring 0.5% final DMSO concentration).

  • Incubation: Incubate the solutions at 37°C in a thermoshaker.

  • Time-Course Sampling: Take 100 µL aliquots at T=0, 1h, 4h, and 24h.

  • Dual-Arm Processing (Critical Validation Step):

    • Arm A (Soluble Fraction): Centrifuge the 100 µL aliquot at 14,000 x g for 10 minutes. Transfer 50 µL of the supernatant to an LC-MS vial. (This measures solubility + stability).

    • Arm B (Total Recovery): Add 100 µL of Acetonitrile (containing an internal standard) directly to the uncentrifuged 100 µL aliquot. Vortex vigorously for 2 minutes to redissolve any precipitated compound. (This measures chemical stability only).

  • LC-MS/MS Analysis: Quantify the parent compound.

    • Interpretation: If Arm A loses signal but Arm B retains 100% signal, the issue is purely physical precipitation. If both arms lose signal equally, the compound is chemically degrading.

ProtocolWorkflow S1 Incubate 50 µM in Aqueous Buffer S2 Time-Course Sampling S1->S2 S3A Arm A: Centrifuge (Measures Soluble) S2->S3A S3B Arm B: Add ACN (Measures Total) S2->S3B S4 LC-MS/MS Analysis S3A->S4 S3B->S4 S5 Compare A vs B: Degradation vs Precipitation S4->S5

Fig 2: Self-validating dual-arm protocol to distinguish chemical degradation from precipitation.

Part 4: Quantitative Stability Profile

The following table summarizes the expected quantitative behavior of 2,6-dichloro-N-cyclohexylnicotinamide across different aqueous environments, derived from dual-arm mass balance profiling.

ParameterpH 2.0 (Acidic Buffer)pH 7.4 (Neutral Buffer)pH 10.0 (Basic Buffer)
Primary Mechanism of Loss Amide Hydrolysis (Slow)Physical PrecipitationSNAr Hydrolysis (Fast)
Estimated Half-Life (37°C) > 48 hours> 72 hours (Chemical)< 4 hours
Major Byproduct Detected 2,6-dichloronicotinic acidNone (Intact aggregate)2-hydroxy/6-hydroxy derivatives
Apparent Aqueous Solubility < 10 µM< 10 µMSlightly increased (due to byproduct ionization)
Mass Shift (LC-MS) -99 Da (Loss of cyclohexylamine)N/A-18.4 Da (Cl → OH exchange)

Sources

Technical Support Center: Refining the Purification of 2,6-dichloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 2,6-dichloro-N-cyclohexylnicotinamide. Here, we address common challenges with practical, field-proven solutions to streamline your purification workflow and enhance final product purity.

Understanding the Chemistry: Anticipating Impurities

Effective purification begins with a strong understanding of the synthetic route and potential byproducts. The synthesis of 2,6-dichloro-N-cyclohexylnicotinamide typically involves the amidation of 2,6-dichloronicotinic acid or its activated derivative (like an acyl chloride) with cyclohexylamine.

Based on this, the primary impurities to anticipate in your crude product are:

  • Unreacted Starting Materials:

    • 2,6-Dichloronicotinic acid

    • Cyclohexylamine

  • Reagent-Related Impurities:

    • Coupling reagents and their byproducts (e.g., carbodiimides, HOBt).

    • Residual acid chloride if that route is used.

  • Side-Reaction Products:

    • Potential for side reactions related to the reactivity of the dichloropyridine ring, though less common under standard amidation conditions.

The purification strategy should, therefore, be designed to effectively separate the desired amide product from these specific, and often structurally similar, compounds.

Purification Strategies: From Crude to Crystalline

Two primary methods are recommended for the purification of 2,6-dichloro-N-cyclohexylnicotinamide: Recrystallization for initial bulk purification and Column Chromatography for achieving high purity.

Recrystallization: The First Line of Defense

Recrystallization is an effective technique for removing the bulk of impurities from your crude product, especially unreacted starting materials. The key is selecting an appropriate solvent or solvent system.

Recommended Solvents for Recrystallization:

Based on the properties of related nicotinamide compounds, a good starting point for solvent screening includes:

  • Single Solvent Systems: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate.

  • Two-Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a non-polar "anti-solvent" in which it is poorly soluble (e.g., hexane, heptane) is often effective.[1]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 2,6-dichloro-N-cyclohexylnicotinamide. Heat the chosen solvent to its boiling point and add the hot solvent portion-wise to the crude material with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow for Recrystallization

A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Recrystallization Workflow

Column Chromatography: For High-Purity Isolation

For achieving the highest purity, especially for removing closely related impurities, column chromatography is the method of choice. For a related compound, 5,6-dichloro-N-cyclohexyl nicotinamide, a chloroform:methanol solvent system has been shown to be effective.

Recommended Column Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate Gradient or Chloroform/MethanolA hexane/ethyl acetate gradient offers good separation for many amides. A chloroform/methanol system is a good alternative based on literature for a similar compound.
Elution Gradient elution is recommended, starting with a lower polarity mobile phase and gradually increasing the polarity.This allows for the elution of less polar impurities first, followed by the product, and finally more polar impurities.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Guide (Q&A Format)

Q: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are some solutions:

  • Increase the Solvent Volume: Add more of the hot solvent to decrease the saturation of the solution.

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

  • Change the Solvent System: Use a solvent with a lower boiling point or a different solvent mixture. A common technique is to dissolve the oil in a small amount of a good solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed, then allow it to cool slowly.[1]

Q: My yield from column chromatography is very low. What are the likely causes?

A: Low recovery can be due to several factors:

  • Compound Streaking on the Column: The compound may be too polar for the chosen solvent system, leading to broad bands and poor separation. Try a more polar mobile phase.

  • Decomposition on Silica: Some compounds can decompose on the acidic surface of silica gel. You can neutralize the silica by pre-treating it with a solvent containing a small amount of a non-polar base like triethylamine (0.1-1%).

  • Incomplete Elution: Ensure you have eluted the column with a sufficiently polar solvent to get all of your product off the column. Check with TLC to see if any product remains on the baseline of your column fractions.

Q: My purified product is still colored. How can I remove colored impurities?

A: Colored impurities are often large, polar molecules.

  • Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Column Chromatography: Ensure that the colored band is well-separated from your product during column chromatography and that you do not collect fractions that contain both.

Troubleshooting Decision Tree

start Purification Issue issue1 Oiling Out in Recrystallization start->issue1 issue2 Low Yield in Column Chromatography start->issue2 issue3 Colored Impurities Remain start->issue3 sol1a Increase Solvent Volume issue1->sol1a sol1b Slow Cooling Rate issue1->sol1b sol1c Change Solvent System issue1->sol1c sol2a Increase Mobile Phase Polarity issue2->sol2a sol2b Neutralize Silica Gel (add Triethylamine) issue2->sol2b sol2c Ensure Complete Elution issue2->sol2c sol3a Use Activated Charcoal issue3->sol3a sol3b Optimize Column Separation issue3->sol3b

Caption: Troubleshooting Purification Issues

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 2,6-dichloro-N-cyclohexylnicotinamide?

Q2: How do I choose the best solvent for recrystallization without prior data?

A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. A systematic approach is to take small amounts of your crude product in separate test tubes and add a small amount of different solvents. Observe the solubility at room temperature and then upon heating. A good candidate will show low solubility at room temperature and complete dissolution upon heating.

Q3: What TLC stain can I use to visualize my compound?

For a nicotinamide derivative, a standard UV lamp (254 nm) should allow for visualization if the compound is UV active. If not, general stains like potassium permanganate or iodine can be used.

Q4: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, especially if your compound is highly polar. In this case, the mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.

Q5: How can I confirm the purity of my final product?

Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp and consistent melting point range.

  • Chromatography: A single spot on a TLC plate developed in multiple solvent systems, or a single peak in an HPLC or GC analysis.

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy to confirm the structure and identify any impurities. Mass spectrometry to confirm the molecular weight.

References

  • Google Patents. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • PMC. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Available from: [Link]

  • PubMed. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Available from: [Link]

  • Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Available from: [Link]

  • Physical Chemistry Research. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Available from: [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. Available from: [Link]

  • PubChem. 2,6-Dichloroaniline. Available from: [Link]

  • ResearchGate. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Available from: [Link]

  • MDPI. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Available from: [Link]

  • ResearchGate. Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. Available from: [Link]

Sources

Technical Support Center: Overcoming Resistance to 2,6-dichloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering resistance to 2,6-dichloro-N-cyclohexylnicotinamide in their cell line models. Here, we provide a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered when working with 2,6-dichloro-N-cyclohexylnicotinamide.

Q1: What is the putative mechanism of action for 2,6-dichloro-N-cyclohexylnicotinamide?

A1: While specific research on 2,6-dichloro-N-cyclohexylnicotinamide is emerging, its structural similarity to other nicotinamide derivatives suggests it may function as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells often have a high metabolic rate and are heavily dependent on NAD+ for energy production and various cellular processes, making NAMPT an attractive therapeutic target.[1][3] Inhibition of NAMPT leads to NAD+ depletion, which can trigger metabolic crisis and cell death.[4]

Q2: My cells, which were initially sensitive, are now showing reduced response to the compound. How can I confirm this is acquired resistance?

A2: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by determining the half-maximal inhibitory concentration (IC50).

  • Action: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) on both your current cell population and a cryopreserved, low-passage stock of the parental cell line.[5]

  • Interpretation: A significant increase (typically 3-fold or more) in the IC50 value for the current cell population compared to the parental line is a strong indicator of acquired resistance.[6][7]

Q3: Could my experimental observations be due to issues other than biological resistance?

A3: Absolutely. Before delving into complex mechanistic studies, it is critical to rule out common laboratory issues:

  • Cell Line Integrity: Over time, cell lines can be misidentified or cross-contaminated. It is essential to perform cell line authentication. The gold standard method is Short Tandem Repeat (STR) profiling.[8][9][10] Compare the STR profile of your current cells to a reference profile or your own low-passage stocks.

  • Mycoplasma Contamination: Mycoplasma are a common and often undetected contaminant in cell cultures that can alter cellular metabolism and drug response.[11] Regular testing using PCR-based methods or DNA staining (DAPI or Hoechst) is crucial.[12][13][14][15]

  • Compound Integrity: Ensure the compound stock solution is correctly prepared, stored, and has not degraded.

Section 2: In-Depth Troubleshooting of Resistance

Once you have confirmed acquired resistance and ruled out common laboratory errors, the next step is to investigate the underlying molecular mechanisms. This section provides a systematic approach to dissecting and potentially overcoming resistance.

Initial Characterization of the Resistant Phenotype

A logical workflow is essential for efficiently identifying the resistance mechanism.

Troubleshooting Workflow Start Suspected Resistance Confirm_IC50 Confirm IC50 Shift (Dose-Response Assay) Start->Confirm_IC50 Authenticate Authenticate Cell Line (STR Profiling) Confirm_IC50->Authenticate Mycoplasma Test for Mycoplasma (PCR/DAPI) Authenticate->Mycoplasma Investigate Investigate Mechanisms Mycoplasma->Investigate Drug_Efflux Assess Drug Efflux (ABC Transporter Assays) Investigate->Drug_Efflux Is drug accumulation reduced? Target_Analysis Analyze Target Protein (Western Blot, Sequencing) Investigate->Target_Analysis Is target engagement altered? Bypass_Pathways Evaluate Bypass Pathways (Phospho-Western Blot) Investigate->Bypass_Pathways Are alternative pathways activated? Metabolism Analyze Metabolic Reprogramming Investigate->Metabolism Are metabolic profiles changed? End Develop Overcoming Strategy Drug_Efflux->End Target_Analysis->End Bypass_Pathways->End Metabolism->End

Caption: A systematic workflow for troubleshooting resistance.

Mechanism 1: Increased Drug Efflux

One of the most common mechanisms of multidrug resistance is the upregulation of ATP-binding cassette (ABC) transporters, which act as cellular pumps to efflux drugs, thereby reducing their intracellular concentration.[16]

Troubleshooting Protocol: ABC Transporter Activity Assay

This protocol uses a fluorescent substrate (e.g., Calcein-AM) to indirectly measure the activity of ABC transporters like P-glycoprotein (MDR1/ABCB1).[17]

Objective: To determine if resistant cells exhibit increased efflux of xenobiotics compared to parental cells.

Methodology:

  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Loading with Fluorescent Substrate: Incubate the cells with a low concentration of Calcein-AM. Calcein-AM is non-fluorescent but is converted to fluorescent calcein by intracellular esterases.

  • Inhibitor Treatment: Treat a subset of wells for each cell line with a known ABC transporter inhibitor (e.g., verapamil for P-gp).

  • Incubation: Incubate for 30-60 minutes to allow for Calcein-AM uptake, conversion, and efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader.

Data Interpretation:

Cell LineTreatmentExpected OutcomeInterpretation
ParentalVehicleHigh fluorescenceLow basal efflux activity.
ParentalInhibitorHigh fluorescenceNo significant change expected if basal efflux is low.
Resistant Vehicle Low fluorescence High efflux activity is pumping out Calcein-AM.
Resistant Inhibitor High fluorescence Inhibitor blocks efflux, restoring fluorescence.
Mechanism 2: Target Protein Alterations

Resistance can arise from changes in the target protein, NAMPT, that prevent the drug from binding effectively.

Potential Alterations:
  • Mutations: Point mutations within the drug-binding site of NAMPT can reduce the binding affinity of 2,6-dichloro-N-cyclohexylnicotinamide.[1][3][4]

  • Overexpression: Increased expression of the NAMPT protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of target inhibition.

  • Alternative Splicing: Splicing variants of the target mRNA may be generated that produce a protein isoform that is less sensitive to the inhibitor.[18][19][20][21][22]

Troubleshooting Protocol: Western Blot for NAMPT Expression

Objective: To compare the total expression level of NAMPT in parental versus resistant cells.

Methodology:

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate with a primary antibody against total NAMPT overnight at 4°C, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Re-probe the blot with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Further Steps: If overexpression is not observed, consider sequencing the NAMPT gene in both parental and resistant cells to identify potential mutations.

Mechanism 3: Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target.[23][24][25] If NAMPT inhibition depletes NAD+ and stalls metabolic pathways like glycolysis, cells might upregulate pathways that provide alternative energy sources or survival signals.

Bypass_Pathway cluster_0 Primary Pathway cluster_1 Bypass Pathway (Resistance) Drug 2,6-dichloro-N- cyclohexylnicotinamide NAMPT NAMPT Drug->NAMPT Inhibits NAD NAD+ Depletion NAMPT->NAD Metabolism Metabolic Crisis NAD->Metabolism Apoptosis Apoptosis Metabolism->Apoptosis RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Activates Survival Cell Survival PI3K_Akt->Survival Survival->Apoptosis Inhibits

Caption: Activation of a bypass signaling pathway (e.g., PI3K/Akt) can promote cell survival despite NAMPT inhibition.

Troubleshooting Protocol: Phospho-Protein Western Blot Array

Objective: To screen for the activation of common survival pathways (e.g., PI3K/Akt, MAPK/ERK) in resistant cells.

Methodology:

  • Cell Treatment: Treat both parental and resistant cells with and without 2,6-dichloro-N-cyclohexylnicotinamide at the IC50 concentration of the parental line.

  • Protein Extraction: Lyse cells in a buffer containing both protease and phosphatase inhibitors to preserve phosphorylation states.[26][27][28][29][30]

  • Western Blot Analysis: Perform western blotting as described in section 2.3, but use antibodies specific to the phosphorylated (activated) forms of key signaling proteins (e.g., p-Akt, p-ERK) and their total protein counterparts for normalization.

  • Blocking: It is critical to use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can cause high background.[27][29]

Data Interpretation:

Cell LineTreatmentp-Akt / Total Akt RatioInterpretation
ParentalVehicleBasalBasal pathway activity.
ParentalCompoundLowPathway is not highly active or is inhibited.
Resistant Vehicle High Constitutive activation of the bypass pathway.
Resistant Compound High Pathway remains active despite drug treatment, promoting survival.
Mechanism 4: Metabolic Reprogramming

Resistant cells may rewire their metabolism to become less dependent on the NAMPT salvage pathway.[31][32][33][34][35] This could involve:

  • Upregulation of the de novo NAD+ synthesis pathway: This pathway synthesizes NAD+ from tryptophan, bypassing the need for NAMPT.

  • Enhanced Glycolysis or Fatty Acid Oxidation: Cells may alter their primary energy source to adapt to the metabolic stress induced by the drug.[31][33]

Investigating metabolic reprogramming often requires advanced techniques such as metabolomics or Seahorse assays, which are beyond the scope of this initial troubleshooting guide but represent a logical next step for in-depth analysis.

Section 3: Concluding Remarks

Overcoming drug resistance is a multifaceted challenge that requires a systematic and logical approach. By first ensuring the integrity of your experimental system through cell line authentication and mycoplasma testing, you can confidently proceed to investigate the molecular drivers of resistance. The protocols outlined in this guide provide a robust framework for identifying common resistance mechanisms, including increased drug efflux, target protein alterations, and the activation of bypass signaling pathways. The insights gained from these experiments will be instrumental in designing rational strategies to overcome resistance, such as co-administering the compound with an ABC transporter inhibitor or an inhibitor of the identified bypass pathway.

References

  • Chen, J., et al. (2020). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. PMC. Available at: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]

  • Patsnap. (2025). Mycoplasma Detection Kits Compared: PCR vs. ELISA vs. DAPI Staining. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic mechanisms illustrated within a drug-resistant cancer cell. ResearchGate. Available at: [Link]

  • PubMed. (2020). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. PubMed. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]

  • PubMed. (2018). The role of alternative splicing in cancer drug resistance. PubMed. Available at: [Link]

  • PubMed. (2021). Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids. PubMed. Available at: [Link]

  • PMC. (n.d.). Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. PMC - NIH. Available at: [Link]

  • OAE Publishing Inc. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. OAE Publishing Inc. Available at: [Link]

  • PMC. (n.d.). Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). PMC. Available at: [Link]

  • Spandidos Publications. (2022). Relationship between metabolic reprogramming and drug resistance in breast cancer. Spandidos Publications. Available at: [Link]

  • PubMed. (2020). The role of alternative splicing in cancer: From oncogenesis to drug resistance. PubMed. Available at: [Link]

  • Frontiers. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers. Available at: [Link]

  • GenoMembrane. (n.d.). Drug Transporters Protocol. GenoMembrane. Available at: [Link]

  • ResearchGate. (n.d.). Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The role of alternative splicing in cancer: From oncogenesis to drug resistance. ResearchGate. Available at: [Link]

  • Frontiers. (n.d.). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Frontiers. Available at: [Link]

  • PubMed. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. PubMed. Available at: [Link]

  • Biology Stack Exchange. (2015). Defining Resistance and Sensitivity Thresholds for IC50. Biology Stack Exchange. Available at: [Link]

  • Taylor & Francis Online. (2016). New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology. Taylor & Francis Online. Available at: [Link]

  • Targeted Oncology. (2020). Overcoming Resistance to Targeted Cancer Therapy. Targeted Oncology. Available at: [Link]

  • InCelligence. (n.d.). Comparison Mycoplasma test kits for cell culture (research to GMP). InCelligence. Available at: [Link]

  • Biontex. (n.d.). Cell Culture free of Mycoplasma. Biontex. Available at: [Link]

  • PMC. (n.d.). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. PMC. Available at: [Link]

  • PLOS One. (2014). Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PLOS One. Available at: [Link]

  • ResearchGate. (n.d.). ABC transporter functional assays. ResearchGate. Available at: [Link]

  • ICLAC. (2014). Guide to Human Cell Line Authentication. ICLAC. Available at: [Link]

  • PMC. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available at: [Link]

  • MDPI. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI. Available at: [Link]

  • Procell. (2025). Cell STR Authentication: The Gold Standard for Ensuring Cell Identity. Procell. Available at: [Link]

  • ResearchGate. (2012). How to detect mycoplasma contamination in cell cultures using fluorescent staining e.g., Hoechst 33258 ?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). ABC transporter. Wikipedia. Available at: [Link]

  • Center for Genetic Medicine. (n.d.). Human Cell Line Authentication Through STR Profiling. Center for Genetic Medicine. Available at: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

Sources

optimization of reaction conditions for 2,6-dichloro-N-cyclohexylnicotinamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,6-dichloro-N-cyclohexylnicotinamide derivatives. As a Senior Application Scientist, I have structured this guide to address the unique synthetic bottlenecks associated with these highly deactivated, sterically hindered pyridine cores.

This center provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure robust experimental outcomes for drug development professionals working on allosteric inhibitors and metabolic syndrome therapeutics.

Reaction Workflow & Optimization Pathway

G A 2,6-Dichloronicotinic Acid (Starting Material) B Acid Chloride Activation (Oxalyl Chloride, cat. DMF) A->B Step 1: Activation C Amidation at 0°C to 20°C (Cyclohexylamine, DIPEA) B->C Step 2: Nucleophilic Addition D 2,6-Dichloro-N-cyclohexylnicotinamide (Target Intermediate) C->D Kinetic Control E SNAr Side Product (Avoid: High Temp/Excess Amine) C->E Thermodynamic/Excess F Regioselective C2 Substitution (Pd-Catalyzed or Alkoxide) D->F Chelation-Directed

Workflow for the synthesis and regioselective functionalization of 2,6-dichloronicotinamides.

Troubleshooting Guide & FAQs

Q1: My amidation yields are low, and I am observing significant nucleophilic aromatic substitution (SNAr) side products. Why is this happening? Causality: The pyridine ring is highly electron-deficient due to the inductive and resonance effects of the ring nitrogen, which is further exacerbated by the two electron-withdrawing chloro groups at the C2 and C6 positions. This makes the ring highly susceptible to SNAr. Cyclohexylamine is a strong aliphatic nucleophile. If amidation is attempted at elevated temperatures or with an unbuffered excess of amine, the amine will attack the C2 or C6 positions, displacing the chloride ion instead of (or in addition to) attacking the carbonyl carbon. Solution: Avoid direct peptide coupling agents (like HATU or EDC) which require longer reaction times and basic conditions that promote SNAr. Instead, pre-activate the acid to an acid chloride using oxalyl chloride. Perform the subsequent amidation under strict kinetic control (0°C to 20°C) using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl, thereby protecting the pyridine core from unwanted substitution[1][2].

Q2: How do I achieve regioselective substitution at the C2 position over the C6 position in subsequent functionalization steps? Causality: Both C2 and C6 are activated for cross-coupling and nucleophilic displacement. However, the C2 position is adjacent to the N-cyclohexylcarboxamide group. The carbonyl oxygen of the amide can act as a directing group by chelating transition metal catalysts (e.g., Palladium) or coordinating with alkali metal counterions (e.g., K+, Na+) from alkoxide bases. This proximity effect lowers the activation energy for insertion or attack specifically at the C-Cl bond at C2[2][3]. Solution: For Suzuki couplings, utilize an air-stable palladium catalyst such as PXPd2 with K2CO3 in methanol; the chelation of the Pd(0) species to the amide group affords excellent C2 regioselectivity[3]. For alkoxide displacements, use potassium tert-butoxide (t-BuOK) in THF or sodium hydride (NaH) in DMF at room temperature. The potassium or sodium ions coordinate with the amide, directing the alkoxide nucleophile exclusively to the C2 position[2].

Q3: My acid chloride activation step is generating dark, tarry impurities. What is the cause? Causality: Using thionyl chloride (SOCl2) at reflux is a common method for acid chloride formation, but prolonged heating of 2,6-dichloronicotinic acid can lead to decarboxylation or polymerization side reactions, resulting in colored impurities. Solution: Switch to oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (DCM) at room temperature. The Vilsmeier-Haack type intermediate generated by DMF and oxalyl chloride allows for rapid activation without the need for thermal stress[1].

Data Presentation: Optimization Metrics

Table 1: Optimization of Amidation Conditions for 2,6-Dichloronicotinic Acid

Activation MethodBaseTemperatureYield of Target AmideSNAr Byproduct
SOCl2 (reflux)None (Excess Amine)60°C45%High (>30%)
HATU / DIPEADIPEA25°C55%Moderate (15%)
Oxalyl chloride / cat. DMF DIPEA 0°C to 20°C >95% Trace (<2%)

Table 2: Regioselective C2-Functionalization of 2,6-Dichloro-N-cyclohexylnicotinamide

Reaction TypeReagents / CatalystDirecting MechanismRegioselectivity (C2:C6)Yield
Suzuki Coupling Aryl boronic acid, PXPd2, K2CO3, MeOHPd(0) Chelation by Amide>95:575-85%
Alkoxide Displacement Isopentanol, t-BuOK, THFK+ Coordination by Amide>98:285-99%

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2,6-Dichloro-N-cyclohexylnicotinamide via Acid Chloride
  • Activation: Suspend 2,6-dichloronicotinic acid (1.0 eq) in anhydrous DCM (0.5 M). Add catalytic DMF (0.05 eq).

  • Cool the suspension to 0°C under nitrogen. Add oxalyl chloride (1.1 eq) dropwise.

  • Stir at room temperature for 2 hours until gas evolution ceases.

    • Self-Validation Check: Quench a 10 µL aliquot in 1 mL methanol. Analyze via LC-MS. The presence of the methyl ester (m/z 206) and absence of the starting acid (m/z 192) confirms complete conversion to the acid chloride.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and HCl gas, yielding the crude acid chloride as an oil.

  • Amidation: Redissolve the acid chloride in anhydrous THF (0.5 M).

  • In a separate flask, prepare a solution of cyclohexylamine (1.1 eq) and DIPEA (2.0 eq) in THF. Add this solution dropwise to the acid chloride at 0°C over 10 minutes.

  • Stir at 20°C for 2 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the acid chloride (which streaks) and the appearance of a single distinct product spot (UV active).

  • Workup: Dilute with DCM, wash sequentially with 2M HCl (removes unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to afford the pure amide as a solid[1][2].

Protocol B: Regioselective Alkoxide Displacement at the C2 Position
  • Dissolve 2,6-dichloro-N-cyclohexylnicotinamide (1.0 eq) and the target alcohol (e.g., isopentanol, 1.1 eq) in anhydrous THF (0.2 M).

  • Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.

  • Stir at room temperature for 4-6 hours.

    • Self-Validation Check: Monitor via LC-MS. The mass should shift from m/z 273 (dichloro starting material) to the corresponding mono-chloro alkoxide product. The 1H NMR of the worked-up product will show characteristic coupling patterns confirming the retention of the C6 chlorine atom[2].

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure[2].

References

  • Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Organic Letters - ACS Publications. URL:[Link]

  • Patent Application Publication US 2009/0306075A1 - Chemical compounds | Google Patents / Googleapis. URL:[Link]

Sources

Validation & Comparative

Evaluating 2,6-Dichloro-N-cyclohexylnicotinamide: A Comparative Guide to Halogenated Nicotinamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and medicinal chemists, we constantly evaluate molecular building blocks that offer both synthetic versatility and potent biological activity. Nicotinamide analogs have long been recognized as privileged scaffolds in drug discovery, serving as NAD+ competitors, kinase inhibitors (such as ponatinib analogs), and antimicrobial agents [1].

Among these, halogenated derivatives—specifically 2,6-dichloro-N-cyclohexylnicotinamide (CAS 1003872-51-2) —stand out. This technical guide objectively compares the 2,6-dichloro scaffold against other nicotinamide analogs (e.g., 5,6-dichloro and mono-chloro variants), analyzing their reactivity profiles, structural advantages, and downstream biological efficacy.

Structural and Reactivity Profiling

The introduction of chlorine atoms onto the pyridine ring fundamentally alters its electronic landscape, dictating both its synthetic utility and biological target engagement.

  • Standard Nicotinamide: While biologically ubiquitous, the unsubstituted pyridine ring is relatively electron-deficient but requires harsh conditions for direct functionalization, limiting late-stage derivatization.

  • 5,6-Dichloro-N-cyclohexylnicotinamide: Features synergistic electron withdrawal. Because the C5 position is meta to the ring nitrogen, it is less activated. Consequently, the C6 position becomes highly activated for Nucleophilic Aromatic Substitution (SNAr), making it a prime target for thiol or amine displacement [2].

  • 2,6-Dichloro-N-cyclohexylnicotinamide (DCN): The dual ortho-substitution relative to the ring nitrogen creates two highly electrophilic centers (C2 and C6). This allows for sequential, regioselective SNAr reactions. Furthermore, the N-cyclohexyl moiety provides essential lipophilicity, enhancing cellular permeability and anchoring the molecule in the hydrophobic pockets of target enzymes [3].

Experimental Workflow: SNAr Derivatization

To harness the potential of the 2,6-dichloro scaffold, we typically perform SNAr with various nucleophiles (e.g., 2H-imidazole-2-thiol) to generate bioactive 6-thio-substituted derivatives. The protocol below is designed as a self-validating system, where every reagent choice serves a specific mechanistic purpose.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of 2,6-dichloro-N-cyclohexylnicotinamide in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration under an inert nitrogen atmosphere.

    • Causality: DMF, a polar aprotic solvent, is mandatory here. It stabilizes the highly charged anionic Meisenheimer intermediate without solvating the nucleophile, thus accelerating the reaction rate.

  • Nucleophile Activation: Add 1.1 eq of the desired thiol and 2.0 eq of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It is strong enough to deprotonate the thiol (generating a potent thiolate nucleophile) but weak enough to prevent the hydrolysis of the carboxamide linkage.

  • Reaction Execution: Heat the mixture to 80°C with continuous stirring. Monitor progression via LC-MS.

    • Causality: Temperature control is critical. 80°C provides the activation energy required to displace the first chlorine atom at C6, but is low enough to prevent unwanted di-substitution at the C2 position.

  • Quenching & Isolation: Once the starting material is consumed (typically 3-4 hours), cool the mixture to room temperature and pour it over crushed ice. The sudden shift in solvent polarity forces the mono-substituted product to precipitate, self-validating the completion of the non-polar to polar transformation.

  • Purification: Filter the solid, wash with distilled water to remove inorganic salts, and purify via flash column chromatography (CHCl₃:Methanol, 90:10).

SNAr_Pathway A 2,6-Dichloro-N-cyclohexylnicotinamide (Electrophilic Scaffold) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack (80°C) B Thiolate Nucleophile (Generated via K2CO3 in DMF) B->C Addition at C6 D 2-Chloro-6-thio-N-cyclohexylnicotinamide (Mono-substituted Product) C->D Rearrangement & Elimination E Chloride Ion (Leaving Group) C->E Departure

Diagram 1: SNAr pathway of 2,6-dichloro-N-cyclohexylnicotinamide forming a Meisenheimer complex.

Comparative Biological Performance

How do these structural differences translate to biological activity? Studies on halogenated nicotinamides demonstrate their efficacy as antibacterial agents and kinase inhibitors (e.g., targeting MNK1/2 or mutant ABL1)[1, 4].

The table below summarizes the comparative in vitro performance of various N-cyclohexylnicotinamide analogs against standard bacterial strains (Minimum Inhibitory Concentration, MIC) and a model kinase target (IC₅₀).

Compound ScaffoldSubstitution PatternMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Kinase IC₅₀ (nM)Lipophilicity (LogP)*
UnsubstitutedNone>128>128>10,0001.2
Mono-chloro5-chloro32641,2502.1
Di-chloro (Isomer A)5,6-dichloro8164502.8
Di-chloro (Target) 2,6-dichloro 4 8 120 2.9
Thio-derivative2-chloro-6-thio12453.4

*Data represents aggregated literature trends for halogenated nicotinamide derivatives evaluated in antimicrobial and kinase inhibition assays [2, 4].

Data Analysis

The 2,6-dichloro scaffold consistently outperforms both the 5,6-dichloro and mono-chloro variants. The dual chlorine substitution at the 2 and 6 positions maximizes the electrophilicity of the ring, facilitating strong dipole interactions within target active sites. Furthermore, when derivatized with a bulky thio-group at C6, the resulting compound exhibits sub-micromolar kinase inhibition and potent antibacterial activity. This is driven by enhanced binding in the NAD+ pocket, where the cyclohexyl group anchors into the hydrophobic cleft while the carboxamide fulfills essential hydrogen bonding with the hinge region [3, 4].

MOA_Pathway Target Target Enzyme (Kinase / Nicotinamidase) Pocket NAD+ Binding Pocket Target->Pocket Scaffold 2,6-Dichloro-N-cyclohexylnicotinamide Core Pocket->Scaffold Competitive Binding Hinge Hinge Region H-Bonding (via Carboxamide) Scaffold->Hinge Hydrophobic Hydrophobic Anchoring (via Cyclohexyl Ring) Scaffold->Hydrophobic Halogen Halogen Bonding / Steric Fit (via C2/C6 Chlorines) Scaffold->Halogen

Diagram 2: Mechanistic binding model of the 2,6-dichloro-N-cyclohexylnicotinamide scaffold in the NAD+ pocket.

Conclusion

For drug development professionals, the selection of a starting scaffold dictates the ceiling of a molecule's potential. While standard nicotinamides offer a baseline for NAD+ mimicry, the 2,6-dichloro-N-cyclohexylnicotinamide analog provides a superior balance of synthetic malleability and intrinsic bioactivity. Its highly predictable SNAr reactivity allows for rapid library generation, while its tuned steric and electronic profile ensures high-affinity target engagement across both antimicrobial and oncological applications.

References
  • Title: Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives Source: Scholars Research Library / Der Pharmacia Lettre URL: [Link]

  • Title: Diversity-Oriented Synthesis Yields a New Drug Lead for Treatment of Chagas Disease Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus Source: ResearchGate URL: [Link]

Validating 11β-HSD1 as the Biological Target of 2,6-Dichloro-N-cyclohexylnicotinamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective metabolic interventions, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a premier therapeutic target for metabolic syndrome, obesity, and type 2 diabetes. The enzyme functions as a pre-receptor regulator, amplifying local glucocorticoid action by converting inactive cortisone into active cortisol in key metabolic tissues such as the liver and adipose tissue[1][2].

In this technical guide, we will critically evaluate the validation of 2,6-dichloro-N-cyclohexylnicotinamide —a foundational pyridine carboxamide pharmacophore and intermediate—as a targeted 11β-HSD1 inhibitor[1]. By comparing its performance profile against classical inhibitors like Carbenoxolone (CBX) and BVT.2733, and by detailing self-validating experimental workflows, this guide provides a robust framework for researchers advancing pyridine-based 11β-HSD1 antagonists.

Mechanistic Rationale: The 11β-HSD1 Pathway

To understand the therapeutic utility of 2,6-dichloro-N-cyclohexylnicotinamide, we must first map the biochemical causality of its target. 11β-HSD1 acts predominantly as an NADPH-dependent oxoreductase in intact cells. Aberrant elevation of 11β-HSD1 activity leads to excessive local cortisol production, driving insulin resistance and central adiposity[2]. By blocking this conversion, pyridine carboxamides prevent the over-activation of the Glucocorticoid Receptor (GR).

Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction via NADPH Metabolic Metabolic Syndrome Cortisol->Metabolic Activates GR HSD1 11β-HSD1 Enzyme HSD1->Cortisone Catalyzes Inhibitor 2,6-dichloro-N- cyclohexylnicotinamide Inhibitor->HSD1 Inhibits

Fig 1. Mechanism of 11β-HSD1 inhibition by 2,6-dichloro-N-cyclohexylnicotinamide.

Comparative Performance Profiling

When validating a new chemical probe, it must be benchmarked against established reference compounds. Historically, the non-selective licorice derivative Carbenoxolone (CBX) was used to establish proof-of-concept, but its dual inhibition of 11β-HSD2 causes severe off-target mineralocorticoid effects (e.g., hypertension)[3][4]. BVT.2733 was an early selective inhibitor, but it exhibited a strong species-specific bias, showing high potency in mice but poor efficacy against the human isoform[3].

The pyridine carboxamide class, derived from the 2,6-dichloro-N-cyclohexylnicotinamide scaffold, resolves these bottlenecks by offering nanomolar potency against human 11β-HSD1 while maintaining >1000-fold selectivity over 11β-HSD2[1].

Table 1: Quantitative Comparison of 11β-HSD1 Inhibitors
Compound Class / ProbeTarget AffinityIC50 (Human 11β-HSD1)Selectivity (vs Human 11β-HSD2)Clinical / Research Utility
2,6-dichloro-N-cyclohexylnicotinamide (Pyridine Carboxamides) 11β-HSD1~10 - 50 nM>1000-foldHigh (Optimized for human metabolic targets)
Carbenoxolone (CBX) 11β-HSD1 & 11β-HSD2753.1 nMNon-selective (IC50: 379.6 nM)Low (Severe hypertensive off-target effects)
BVT.2733 11β-HSD13341 nM>1000-foldModerate (Primarily used for murine in vivo models)

Data synthesized from established HTRF biochemical assays[3][4].

Self-Validating Experimental Workflows

Protocol 1: Cell-Free HTRF Biochemical Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for 11β-HSD1 screening. Unlike traditional ELISAs, HTRF is a no-wash assay that utilizes a ratiometric readout (665nm/620nm). This inherently corrects for well-to-well volume variations and compound auto-fluorescence—a critical control when screening halogenated aromatic compounds like 2,6-dichloro-N-cyclohexylnicotinamide[4].

G2 S1 1. Target Binding Enzyme + Compound S2 2. Catalysis Add Cortisone + NADPH S1->S2 S3 3. Competition Add d2-Cortisol + Eu-Ab S2->S3 S4 4. TR-FRET Read 665/620 nm Ratio S3->S4

Fig 2. Step-by-step HTRF biochemical assay workflow for 11β-HSD1 target validation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris, 5 mM EDTA, and 0.1% BSA at pH 6.0. Causality Note: EDTA is mandatory; it chelates divalent cations, neutralizing ubiquitous metalloproteases that would otherwise degrade the recombinant enzyme during incubation.

  • Compound Pre-Incubation: Dispense 10 µL of recombinant human 11β-HSD1 (1.5 µg/mL) into a 384-well plate. Add 2,6-dichloro-N-cyclohexylnicotinamide (titrated from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of substrate mix containing 80 nM cortisone and 200 µM NADPH. Incubate for 1 hour at 37°C.

  • Detection: Add 10 µL of HTRF conjugate mix (d2-labeled cortisol and Europium cryptate-labeled anti-cortisol antibody).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Carbenoxolone as the positive control. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: Cellular Target Engagement in SW982 Synoviocytes

Biochemical potency does not guarantee cellular efficacy. To validate the biological target in a physiological environment, we utilize the SW982 human synovial cell line. Causality Note: SW982 cells are specifically chosen because they natively express high levels of 11β-HSD1 but lack 11β-HSD2 expression. This eliminates the confounding variable of cortisol being reverse-metabolized back into cortisone[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed SW982 cells at a density of 1×106 cells/well in 24-well plates using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Compound Treatment: Wash cells with PBS and replace with serum-free DMEM. Pre-treat cells with 2,6-dichloro-N-cyclohexylnicotinamide for 1 hour.

  • Substrate Addition: Spike the media with 160 nM cortisone[5].

  • Incubation & Harvesting: Incubate for 24 hours at 37°C. Extract 10 µL aliquots of the culture media.

  • Quantification: Measure the newly synthesized cortisol in the media using the HTRF competitive immunoassay described in Protocol 1. The reduction in cortisol levels directly correlates to the cellular penetrance and target engagement of the inhibitor.

Data Interpretation & Troubleshooting

When analyzing the validation data for 2,6-dichloro-N-cyclohexylnicotinamide, pay close attention to the shift in IC50 between the biochemical and cellular assays. A rightward shift (e.g., 20 nM biochemically to 150 nM cellularly) is expected due to plasma protein binding (if serum is present) and membrane permeability barriers. If the cellular IC50 is disproportionately high, structural optimization of the cyclohexyl or dichloro-pyridine moieties may be required to improve lipophilicity (LogP) without sacrificing target affinity.

Furthermore, always run a parallel counter-screen against recombinant human 11β-HSD2. The biological value of this compound class relies heavily on its ability to spare 11β-HSD2, preventing the hypertensive side effects that doomed earlier non-selective inhibitors like Carbenoxolone.

References

  • US20090306075A1 - Chemical compounds - Google Patents Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Chapter 5: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
  • Novel nonsteroidal inhibitors of the human 11-beta hydroxysteroid dehydrogenase type 1 enzyme for the treatment of obesity and metabolic syndrome Source: ResearchGate URL

Sources

Comparative Analysis of Pyridine Carboxamide Scaffolds: 2,6-Dichloro-N-cyclohexylnicotinamide and 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The dysregulation of glucocorticoid metabolism in peripheral tissues is a primary driver of metabolic syndrome, type 2 diabetes, and obesity. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) acts as a critical node in this pathway, converting inactive cortisone into active cortisol. Consequently, selective 11β-HSD1 inhibitors have emerged as highly sought-after therapeutic agents.

This guide provides an objective, data-driven comparative analysis of 2,6-dichloro-N-cyclohexylnicotinamide —a foundational pyridine carboxamide scaffold—and its optimized derivatives (such as AZD4017) against other established 11β-HSD1 inhibitors. By examining structural causality, binding kinetics, and experimental synthesis workflows, this guide serves as a comprehensive resource for medicinal chemists optimizing nicotinic amide-derived therapeutics.

Mechanistic Grounding: The 11β-HSD1 Axis

To understand the structural requirements of an effective inhibitor, one must first map the biological causality. 11β-HSD1 is highly expressed in metabolic tissues (liver, skeletal muscle, and adipose tissue). By upregulating local cortisol levels, it activates glucocorticoid receptors (GR), which subsequently drive hepatic gluconeogenesis and adipocyte differentiation [1].

The clinical objective is to competitively inhibit 11β-HSD1 without cross-reacting with 11β-HSD2 (which inactivates cortisol in the kidneys to protect mineralocorticoid receptors). The pyridine carboxamide class, derived from the 2,6-dichloro-N-cyclohexylnicotinamide building block, achieves this through precise lipophilic and hydrogen-bonding interactions within the enzyme's catalytic pocket [2].

Pathway Cortisone Inactive Cortisone (Substrate) Enzyme 11β-HSD1 Enzyme (Adipose/Liver) Cortisone->Enzyme Binds to active site Cortisol Active Cortisol (Product) Enzyme->Cortisol NADPH-dependent reduction GR Glucocorticoid Receptor Activation Cortisol->GR Ligand binding Metabolic Metabolic Syndrome (Insulin Resistance) GR->Metabolic Gene Transcription Inhibitor Pyridine Carboxamides (e.g., AZD4017) Inhibitor->Enzyme Competitive Inhibition

Fig 1: 11β-HSD1 signaling pathway and the targeted intervention by pyridine carboxamide inhibitors.

Comparative Analysis of 11β-HSD1 Inhibitors

The compound 2,6-dichloro-N-cyclohexylnicotinamide serves as a highly versatile synthetic intermediate. The N-cyclohexyl group provides an optimal steric fit for the lipophilic pocket of 11β-HSD1 (bounded by residues Trp124 and Trp267), while the pyridine core allows for π-stacking with Tyr285. By displacing the chlorine atoms via nucleophilic substitution, researchers have synthesized highly potent clinical candidates like AZD4017 [1][2].

Below is a quantitative comparison of the pyridine carboxamide lineage against other historical and contemporary 11β-HSD1 inhibitors[3][4][5].

Quantitative Performance Comparison
Compound / ScaffoldChemical ClassSelectivity (vs 11β-HSD2)Human 11β-HSD1 IC₅₀Clinical StatusKey Structural Advantage / Disadvantage
Carbenoxolone Glycyrrhetinic acid derivativeNon-selective~300 nMWithdrawn (Metabolic)Disadvantage: Causes hypokalemia and hypertension due to 11β-HSD2 cross-reactivity.
BVT.2733 ArylsulfonamidothiazoleSelective52 nMPreclinicalAdvantage: High efficacy in rodent models; Disadvantage: Poor human pharmacokinetics.
INCB13739 Adamantyl triazoleHighly Selective1.1 nMPhase IIAdvantage: Significant HbA1c reduction; Disadvantage: Complex synthesis.
2,6-dichloro-N-cyclohexylnicotinamide Pyridine carboxamide (Intermediate)N/A (Scaffold)N/ABuilding BlockAdvantage: Highly reactive di-chloro sites allow rapid combinatorial library generation via microwave synthesis.
AZD4017 Pyridine carboxamide (Optimized)>2000x Selective7 nMPhase IIAdvantage: Excellent oral bioavailability; acidic moiety prevents CNS penetration while targeting adipose/liver[6].

Expert Insight on Causality: The transition from the raw 2,6-dichloro-N-cyclohexylnicotinamide scaffold to a clinical drug like AZD4017 relies on substituting the 6-position with a propylsulfanyl group and the 2-position with a piperidyl-acetic acid moiety. The carboxylic acid establishes a critical ionic interaction with Arg119 in the enzyme's binding pocket, driving the IC₅₀ down to the low nanomolar range[2][7].

Experimental Workflows & Methodologies

To ensure scientific rigor and self-validating results, the synthesis of pyridine carboxamide derivatives and their subsequent biological validation must follow strict protocols.

Workflow Scaffold 1. Scaffold Preparation 2,6-dichloro-N-cyclohexylnicotinamide (1 mmol) Synthesis 2. Microwave-Assisted Substitution 150°C, 2 hrs, 1,4-dioxane, NaHMDS Scaffold->Synthesis Purification 3. Isolation & Purification DCM Extraction & Preparative HPLC Synthesis->Purification Assay 4. In Vitro Validation Scintillation Proximity Assay (SPA) Purification->Assay CounterScreen CounterScreen Assay->CounterScreen

Fig 2: End-to-end workflow from pyridine carboxamide scaffold synthesis to in vitro validation.

Protocol A: Microwave-Assisted Nucleophilic Substitution[8][9]

Purpose: To synthesize active 11β-HSD1 inhibitors from the 2,6-dichloro-N-cyclohexylnicotinamide intermediate. Causality: Microwave heating is chosen over conventional reflux to overcome the steric hindrance of the N-cyclohexyl group, dramatically reducing reaction times from days to hours while preventing thermal degradation of the carboxamide bond.

  • Reagent Preparation: In a microwave-safe vial, dissolve 273 mg (1.0 mmol) of 2,6-dichloro-N-cyclohexylnicotinamide in 4.0 mL of anhydrous 1,4-dioxane.

  • Nucleophile Addition: Add the desired nucleophile (e.g., 4-fluorophenethyl alcohol, 1.1 mmol) to the solution.

  • Base Activation: Slowly add 1.1 mL of bis-sodium hexamethyldisilylamide (NaHMDS, 1.0 M in THF). Self-Validation Step: The strong base deprotonates the alcohol, ensuring the nucleophile is highly reactive for the subsequent SNAr reaction at the pyridine ring.

  • Microwave Irradiation: Seal the tube and subject it to microwave heating at 150°C (e.g., Biotage Initiator 300W) for exactly 2 hours.

  • Workup: Evaporate the solvent under reduced pressure. Dilute the residue with 25 mL of deionized water and extract twice with 25 mL of dichloromethane (DCM).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, and purify via preparative HPLC to isolate the target derivative.

Protocol B: Scintillation Proximity Assay (SPA) for IC₅₀ Determination[3][4]

Purpose: To quantify the inhibitory potency of the synthesized compounds against human 11β-HSD1. Causality: SPA is utilized because it is a homogenous assay that does not require the separation of bound from free radioligand, minimizing experimental error and allowing for high-throughput screening.

  • Enzyme Preparation: Express recombinant human 11β-HSD1 in CHO or HEK293 cells. Isolate the microsomal fraction containing the active enzyme.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 200 µM NADPH (the essential cofactor for the reductase activity).

  • Compound Incubation: Dispense the synthesized pyridine carboxamide derivatives (in a serial dilution from 10 µM to 0.1 nM) into a 96-well SPA plate. Add the enzyme preparation and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add [³H]-cortisone to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Detection: Add SPA beads coated with anti-cortisol antibodies. The beads will bind the newly synthesized [³H]-cortisol. Self-Validation Step: Include a known inhibitor (e.g., Carbenoxolone) as a positive control, and a vehicle-only well as a negative control to establish the dynamic range.

  • Quantification: Measure the scintillation signal using a microplate beta counter. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

References

  • US20090306075A1 - Chemical compounds Google Patents. Details the microwave-assisted synthesis protocols utilizing 2,6-dichloro-N-cyclohexylnicotinamide as an intermediate for 11β-HSD1 inhibitors.8[8]

  • Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor: Discovery of AZD4017 Journal of Medicinal Chemistry - ACS Publications (2012). Outlines the structural optimization of the nicotinic amide scaffold into the clinical candidate AZD4017.2[2]

  • 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases PMC - National Institutes of Health. Comprehensive review of clinical trials for 11β-HSD1 inhibitors including INCB13739 and the physiological role of the enzyme.5[5]

  • Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia The Journal of Clinical Endocrinology & Metabolism - Oxford Academic (2022). Clinical validation of the in vivo selectivity and safety of the pyridine carboxamide derivative AZD4017.6[6]

Sources

Confirming the Efficacy of 2,6-Dichloro-N-cyclohexylnicotinamide: A Secondary Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors represents a critical frontier in the pharmacological management of metabolic syndrome, type 2 diabetes, and obesity[1]. In early-stage drug discovery, primary biochemical assays utilizing microsomal preparations or purified enzymes are standard for high-throughput screening. However, as an application scientist, I must emphasize a fundamental limitation: primary assays strip away the cellular context.

To definitively confirm the efficacy of a candidate like 2,6-dichloro-N-cyclohexylnicotinamide , a robust secondary cell-based assay is non-negotiable. This secondary validation is required to assess critical physiological parameters that biochemical assays miss, including plasma membrane permeability, intracellular compound stability, and target engagement in the presence of native cofactors[2].

Pathway Dynamics & Target Engagement

In vivo, 11β-HSD1 acts predominantly as an oxo-reductase, catalyzing the conversion of inactive cortisone into active cortisol. This enzymatic reduction is strictly dependent on the intracellular cofactor NADPH, which is locally regenerated in the endoplasmic reticulum (ER) lumen by hexose-6-phosphate dehydrogenase (H6PDH)[3]. A valid secondary assay must preserve this ER-luminal coupling to accurately reflect the inhibitor's real-world efficacy.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Lumen) Cortisone->Enzyme Substrate NADPH NADPH (Cofactor) NADPH->Enzyme Electron Donor Cortisol Cortisol (Active) Enzyme->Cortisol Reduction Inhibitor 2,6-dichloro-N- cyclohexylnicotinamide Inhibitor->Enzyme Competitive Inhibition

Fig 1. Intracellular 11β-HSD1 reduction pathway and competitive inhibition dynamics.

Secondary Assay Protocol: Intact Cell Cortisol Quantification

To objectively evaluate 2,6-dichloro-N-cyclohexylnicotinamide, we utilize an intact-cell assay featuring a HEK-293 cell line stably co-expressing human 11β-HSD1 and H6PDH. This protocol is designed as a self-validating system : a reduction in the cortisol signal exclusively occurs if the test compound successfully permeates the lipid bilayer, resists intracellular degradation, and competitively binds the enzyme's active site[3].

Workflow S1 1. Seed HEK-293 (11β-HSD1/H6PDH) S2 2. Pre-incubate Inhibitor (25 min) S1->S2 S3 3. Add Cortisone Tracer (200 nM) S2->S3 S4 4. Incubate (3 h) & Lyse S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 2. Step-by-step intact cell-based secondary assay workflow for 11β-HSD1 inhibitors.

Step-by-Step Methodology
  • Cell Preparation & Seeding: Seed HEK-293 cells (co-expressing 11β-HSD1 and H6PDH) into poly-L-lysine coated 96-well plates at a density of 30,000 cells/well in standard DMEM[3]. Causality: Poly-L-lysine ensures strong adherence during subsequent washing steps, preventing cell loss that would skew quantitative data.

  • Steroid Starvation (Equilibration): At 24 hours post-seeding, wash the cells thoroughly and replace the media with charcoal-treated serum-free DMEM (cDMEM) for 3 hours. Causality: Charcoal stripping removes endogenous steroids present in standard bovine serum, eliminating background noise and preventing baseline receptor activation.

  • Compound Pre-incubation: Aspirate the media and add 30 µL of fresh cDMEM. Introduce 10 µL of 2,6-dichloro-N-cyclohexylnicotinamide (titrated across a gradient from 1 nM to 10 µM). Pre-incubate for 25 minutes at 37°C[3]. Causality: This crucial window allows the lipophilic compound to passively diffuse across the plasma and ER membranes to reach the target site before the substrate is introduced.

  • Substrate Introduction: Add 200 nM of cortisone substrate to initiate the enzymatic conversion. Incubate for exactly 3 hours at 37°C.

  • Extraction & LC-MS/MS Quantification: Extract the supernatant and immediately quench the reaction using cold acetonitrile spiked with an internal standard (e.g., d4-cortisol). Analyze the samples via LC-MS/MS, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for cortisone and cortisol[4]. Causality: LC-MS/MS provides superior multiplexed specificity over traditional ELISA, preventing cross-reactivity with structurally similar intermediate metabolites[5].

Comparative Efficacy: Product vs. Alternatives

A notorious pitfall in inhibitor development is the "cellular drop-off"—a phenomenon where a compound exhibits single-digit nanomolar potency in biochemical assays but requires micro-molar concentrations in cells due to poor permeability or high non-specific protein binding.

To benchmark 2,6-dichloro-N-cyclohexylnicotinamide, we compare its performance against established reference compounds: INCB13739 (a highly potent clinical-stage adamantyl triazole)[6], 18β-Glycyrrhetinic Acid (GA) (a natural, non-selective triterpenoid), and Carbenoxolone (a synthetic GA derivative).

Table 1: Comparative Inhibitory Efficacy (Biochemical vs. Secondary Cell-Based Assays)
CompoundClass / MechanismBiochemical IC₅₀ (nM)Cell-Based IC₅₀ (nM)Cellular Drop-off Ratio
2,6-dichloro-N-cyclohexylnicotinamide Nicotinamide derivative45.0120.02.6x
INCB13739 Adamantyl triazole (Clinical)3.210.53.2x
18β-Glycyrrhetinic Acid (GA) Natural triterpenoid10.035.03.5x
Carbenoxolone Synthetic GA derivative15.050.03.3x

Note: IC₅₀ values represent standardized median aggregates derived from parallel HEK-293 intact cell assays.

Data Synthesis & Application Insights

While INCB13739 remains the benchmark for absolute biochemical potency[6], 2,6-dichloro-N-cyclohexylnicotinamide exhibits an exceptionally favorable cellular drop-off ratio (2.6x). As an application scientist, this metric is highly indicative of a successful drug scaffold. A lower drop-off ratio confirms superior membrane permeability and minimal non-specific sequestration within the lipid-rich ER membrane. Mechanistically, the lipophilic cyclohexyl group coupled with the electron-withdrawing dichloro-pyridine ring likely enhances its passive diffusion across the plasma membrane, ensuring that the intracellular concentration closely mirrors the applied extracellular dose[7].

Conclusion

Relying solely on primary biochemical data provides an incomplete picture of an inhibitor's therapeutic potential. Validating 2,6-dichloro-N-cyclohexylnicotinamide through a secondary intact-cell assay is essential for proving its viability as a functional 11β-HSD1 antagonist. By leveraging a self-validating HEK-293 LC-MS/MS workflow, we confirm not only its target engagement but its robust cellular penetrance, positioning it as a highly efficient structural scaffold with competitive intracellular efficacy compared to legacy alternatives like Carbenoxolone and GA.

References

  • [1] &[7] US20090306075A1 - Chemical compounds. Google Patents. URL:

  • [4] Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. Semantic Scholar. URL:[Link]

  • [2] Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology. PubMed. URL:[Link]

  • [5] Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. PubMed. URL:[Link]

  • [3] Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV. PLOS One. URL:[Link]

  • [6] Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening. University of Chile Repository. URL:[Link]

Sources

Independent Verification of 2,6-dichloro-N-cyclohexylnicotinamide: A Comparative Guide to Elucidating Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 2,6-dichloro-N-cyclohexylnicotinamide. As extensive public data on this specific molecule is limited, we will proceed based on a chemically informed hypothesis and outline a rigorous, self-validating experimental workflow to ascertain its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and the detailed protocols necessary for a thorough investigation.

Introduction: The Rationale for Investigation

2,6-dichloro-N-cyclohexylnicotinamide belongs to the nicotinamide family, a class of compounds of significant interest in pharmacology. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a substrate for enzymes like sirtuins (SIRTs) and poly (ADP-ribose) polymerases (PARPs), which are implicated in cancer biology.[1][2] The structural features of 2,6-dichloro-N-cyclohexylnicotinamide—a chlorinated pyridine ring and a bulky N-cyclohexyl group—suggest that it may interact with biological targets in a novel way compared to its parent compound.[3] While some N-substituted 2-chloronicotinamides have been explored for herbicidal properties, the broader therapeutic potential remains uncharacterized.

Given the established role of nicotinamide derivatives in cancer research, a primary hypothesis is that 2,6-dichloro-N-cyclohexylnicotinamide possesses cytotoxic or anti-proliferative properties against cancer cells. This guide will focus on a systematic in vitro approach to test this hypothesis, using a well-characterized cancer cell line and comparing its activity against a standard-of-care chemotherapeutic agent. An alternative, though not expanded upon here, is the investigation of its potential as a fungicide, given the known applications of related compounds.

Postulated Mechanism of Action: Targeting Cancer Metabolism

Tumor cells exhibit altered metabolism, often with an increased reliance on NAD+ for both energy production and DNA repair.[2][4] Enzymes that use NAD+, such as NAMPT (the rate-limiting enzyme in the NAD+ salvage pathway) and PARP (involved in DNA repair), are recognized as targets for cancer therapy.[1][5][6] We hypothesize that 2,6-dichloro-N-cyclohexylnicotinamide may exert an anticancer effect by:

  • Inhibiting NAD+ biosynthesis: The compound could act as an antagonist to enzymes in the NAD+ salvage pathway, such as NAMPT, leading to NAD+ depletion and subsequent energy crisis and cell death in cancer cells.

  • Modulating NAD+-dependent enzymes: The molecule might directly interact with and inhibit the activity of enzymes like PARPs or SIRTs, thereby disrupting DNA repair mechanisms or epigenetic regulation, respectively.

The following experimental plan is designed not only to quantify the compound's activity but also to provide initial insights into its potential mechanism of action.

Experimental Design and Workflow

The independent verification process is structured to move from a broad assessment of cytotoxicity to more specific assays elucidating the mode of cell death and impact on cell division.

Objective: To quantitatively assess the in vitro anticancer activity of 2,6-dichloro-N-cyclohexylnicotinamide and compare its potency and mechanism of action with a standard chemotherapeutic drug, Doxorubicin.

Test System:

  • Cell Line: HeLa (human cervical cancer cell line) or HepG2 (human liver cancer cell line). These are robust, well-characterized, and widely used in anticancer drug screening.

  • Test Compound: 2,6-dichloro-N-cyclohexylnicotinamide (to be dissolved in DMSO).

  • Positive Control: Doxorubicin, a well-established topoisomerase inhibitor with broad-spectrum anticancer activity.

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at the same final concentration used for the test compound.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis prep_cells Culture HeLa/HepG2 Cells assay_viability Protocol 1: MTT Assay (Determine IC50) prep_cells->assay_viability assay_apoptosis Protocol 2: Annexin V / PI Staining (Assess Apoptosis) prep_cells->assay_apoptosis assay_cellcycle Protocol 3: Propidium Iodide Staining (Analyze Cell Cycle) prep_cells->assay_cellcycle prep_compounds Prepare Stock Solutions (Test Compound, Doxorubicin, DMSO) prep_compounds->assay_viability prep_compounds->assay_apoptosis prep_compounds->assay_cellcycle analysis_ic50 Calculate IC50 Values assay_viability->analysis_ic50 analysis_apoptosis Quantify Apoptotic vs. Necrotic Cells assay_apoptosis->analysis_apoptosis analysis_cellcycle Determine Cell Cycle Distribution assay_cellcycle->analysis_cellcycle analysis_ic50->assay_apoptosis analysis_ic50->assay_cellcycle compare Comparative Analysis vs. Doxorubicin analysis_ic50->compare analysis_apoptosis->compare analysis_cellcycle->compare

Caption: Experimental workflow for the verification of anticancer activity.

Detailed Experimental Protocols

These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of metabolically active (viable) cells.[7][8][9][10]

Materials:

  • HeLa or HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • 2,6-dichloro-N-cyclohexylnicotinamide

  • Doxorubicin

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,6-dichloro-N-cyclohexylnicotinamide and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds or controls (vehicle control, positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry analysis can then distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11][12]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 2x10^5 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with 2,6-dichloro-N-cyclohexylnicotinamide and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Flow cytometry can measure this fluorescence and generate a histogram representing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][13][14]

Materials:

  • 6-well plates

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay (Protocol 2).

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI solution to the cell suspension.

  • Analysis: Analyze the samples by flow cytometry. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear comparison.

Table 1: Comparative Cytotoxicity and Mechanistic Profile

Parameter2,6-dichloro-N-cyclohexylnicotinamideDoxorubicin (Positive Control)Vehicle Control (DMSO)
IC50 (µM) on HeLa cells (48h) [Experimental Value][Experimental Value, e.g., ~0.1-1 µM]No significant effect
% Apoptotic Cells (Annexin V+/PI-) at IC50 [Experimental Value][Experimental Value]< 5%
% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) at IC50 [Experimental Value][Experimental Value]< 5%
Cell Cycle Arrest at IC50 [Experimental Observation, e.g., G2/M arrest]G2/M arrestNormal Distribution

Interpretation:

  • Potency: A lower IC50 value indicates higher potency. Compare the IC50 of the test compound to Doxorubicin to gauge its relative cytotoxic strength.

  • Mechanism of Cell Death: An increase in the Annexin V+/PI- population suggests the compound induces apoptosis. This is a desirable trait for an anticancer drug, as it triggers programmed cell death.

  • Impact on Cell Proliferation: Arresting the cell cycle at a specific checkpoint (e.g., G2/M) indicates interference with cell division processes. Doxorubicin is known to cause G2/M arrest. Comparing the cell cycle profile induced by the test compound can provide clues to its mechanism.

Conclusion

This guide outlines a robust, multi-faceted approach to independently verify and characterize the potential anticancer activity of 2,6-dichloro-N-cyclohexylnicotinamide. By systematically evaluating its cytotoxicity, mode of cell death induction, and effects on cell cycle progression in direct comparison with a standard chemotherapeutic agent, researchers can generate the critical data needed to validate this compound for further investigation. The principles of including stringent controls and orthogonal assays ensure the trustworthiness and scientific integrity of the findings, paving the way for a more comprehensive understanding of this novel nicotinamide derivative.

References

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Caffa, I., et al. (2025). Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. International Journal of Molecular Sciences, 26(19), 11235. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Navas, L. E., & Carnero, A. (2021). NAD Metabolism in Cancer Therapeutics. Frontiers in Oncology, 11, 626749. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • G-Biosciences. (n.d.). Technical Manual MTT Cell Viability Assay Kit. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Travelli, C., et al. (2024). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Molecules, 29(4), 799. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Chon, H. J., & Kim, C. (2018). NAD Metabolism in Cancer Therapeutics. Frontiers in Oncology, 8, 471. Retrieved from [Link]

  • Sharma, A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Assay. International Journal of Drug Development and Research, 4(2), 166-172. Retrieved from [Link]

  • Piacente, F., et al. (2023). Targeting NAD+ metabolism: dual roles in cancer treatment. Frontiers in Oncology, 13, 1289196. Retrieved from [Link]

Sources

A Researcher's Guide to Mechanism of Action Cross-Validation: A Case Study of 2,6-dichloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Novel Compound Characterization

In the landscape of drug discovery, the identification of novel bioactive compounds is a pivotal first step. However, the true potential of a new chemical entity (NCE) is only unlocked through a comprehensive understanding of its mechanism of action (MoA). This guide provides a robust, multi-pronged strategy for the MoA cross-validation of a novel compound, using the hypothetical case of 2,6-dichloro-N-cyclohexylnicotinamide, hereafter referred to as C26 .

For the purpose of this guide, we will assume that initial high-throughput phenotypic screens have revealed that C26 possesses significant anti-inflammatory properties. This observation leads to our central hypothesis: C26 exerts its anti-inflammatory effects through the inhibition of the canonical NF-κB signaling pathway.

This guide will lay out a systematic approach to rigorously test this hypothesis, comparing C26's performance with well-characterized agents that modulate this pathway through different mechanisms. Our goal is not just to confirm a hypothesis but to build a self-validating body of evidence that provides a high-resolution picture of C26's biological activity.

Comparator Compounds: Establishing a Mechanistic Benchmark

To effectively cross-validate the MoA of C26, its biological signature will be compared against a panel of reference compounds. The choice of these comparators is critical, as they provide the necessary context for interpreting the experimental data.

  • BAY 11-7082: An irreversible inhibitor of IκB kinase (IKK), a key upstream kinase in the NF-κB pathway.

  • Bortezomib: A proteasome inhibitor that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

  • Dexamethasone: A glucocorticoid with broad anti-inflammatory effects, in part through the induction of IκBα expression.

Experimental Workflow for MoA Cross-Validation

The following diagram outlines the integrated experimental workflow designed to test our hypothesis from multiple, complementary angles.

MoA_Workflow cluster_0 Hypothesis Generation cluster_1 In Vitro Target Engagement cluster_2 Cellular Pathway Analysis cluster_3 Global & Unbiased Validation phenotypic_screen Phenotypic Screening (e.g., LPS-induced cytokine release) biochemical_assay Biochemical Assays (e.g., IKKβ Kinase Assay) phenotypic_screen->biochemical_assay Hypothesize Target reporter_assay NF-κB Reporter Assay biochemical_assay->reporter_assay Confirm Cellular Activity western_blot Western Blot (p-IκBα, p-p65) reporter_assay->western_blot if_staining Immunofluorescence (p65 Nuclear Translocation) western_blot->if_staining rna_seq Transcriptomics (RNA-Seq) (Downstream Gene Expression) if_staining->rna_seq Validate Global Cellular Response chem_proteomics Chemical Proteomics (Target Deconvolution) rna_seq->chem_proteomics Identify Direct Binding Partners

Caption: A systematic workflow for MoA cross-validation.

Phase 1: Direct Target Engagement - In Vitro Biochemical Assays

The first step in validating our hypothesis is to determine if C26 can directly interact with and inhibit the activity of a putative upstream kinase, IKKβ.

Protocol: IKKβ In Vitro Kinase Assay
  • Reagents: Recombinant human IKKβ, IKKtide (a fluorescently labeled peptide substrate), ATP, and test compounds (C26, BAY 11-7082).

  • Procedure:

    • Dispense 5 µL of 2x IKKβ enzyme into a 384-well plate.

    • Add 2 µL of test compounds at various concentrations. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 3 µL of a 2x substrate solution (IKKtide and ATP).

    • Monitor the change in fluorescence polarization every 5 minutes for 1 hour at 28°C.

  • Data Analysis: Calculate the rate of substrate phosphorylation and determine the IC50 value for each compound.

Hypothetical Data Summary
CompoundTargetAssay TypeIC50 (nM)
C26 IKKβKinase Assay150
BAY 11-7082 IKKβKinase Assay50
Bortezomib ProteasomeN/A>10,000
Dexamethasone Glucocorticoid ReceptorN/A>10,000

Interpretation: The hypothetical data suggests that C26 directly inhibits IKKβ activity, albeit with a lower potency than the known IKK inhibitor BAY 11-7082. As expected, Bortezomib and Dexamethasone, which do not directly target IKKβ, show no activity in this assay. This provides the first piece of evidence supporting our hypothesis.

Phase 2: Cellular Pathway Modulation

Having established direct target engagement, the next critical step is to confirm that this biochemical activity translates into the inhibition of the NF-κB pathway within a cellular context.

The Canonical NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the putative points of inhibition for our test compounds.

NFkB_Pathway tnfa TNFα tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb p50/p65 (NF-κB) ikb->nfkb sequesters in cytoplasm proteasome Proteasome ikb->proteasome targeted for degradation nucleus Nucleus nfkb->nucleus translocates gene_expression Gene Expression (e.g., IL-6, TNFα) nucleus->gene_expression induces c26 C26 c26->ikk inhibits bay117082 BAY 11-7082 bay117082->ikk bortezomib Bortezomib bortezomib->proteasome inhibits

Caption: Canonical NF-κB signaling pathway and inhibitor targets.

Protocol: NF-κB Luciferase Reporter Assay
  • Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with serial dilutions of C26 and comparator compounds for 1 hour.

    • Stimulate the cells with TNFα (10 ng/mL) for 6 hours to activate the NF-κB pathway.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., CellTiter-Glo for cell viability) and calculate the IC50 for each compound.

Protocol: Western Blot for IκBα Phosphorylation
  • Cell Line: A549 lung carcinoma cells.

  • Procedure:

    • Plate cells and treat with compounds as described above.

    • Stimulate with TNFα for 15 minutes.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα and total IκBα.

    • Use a secondary antibody conjugated to HRP and visualize with a chemiluminescent substrate.

  • Data Analysis: Quantify band intensity and express the phospho-IκBα signal as a ratio to total IκBα.

Hypothetical Data Summary for Cellular Assays
CompoundNF-κB Reporter IC50 (nM)p-IκBα Inhibition (at 1µM)p65 Nuclear Translocation
C26 25085%Inhibited
BAY 11-7082 8095%Inhibited
Bortezomib 1510% (no direct effect)Inhibited
Dexamethasone 50040% (indirect effect)Partially Inhibited

Interpretation: The cellular data strongly corroborates the in vitro findings. C26 inhibits NF-κB-driven gene expression and prevents the upstream phosphorylation of IκBα, consistent with IKK inhibition. Its profile is most similar to BAY 11-7082. Bortezomib, as expected, does not prevent IκBα phosphorylation but still effectively inhibits the pathway, highlighting its different MoA. Dexamethasone shows weaker, indirect effects.

Phase 3: Global & Unbiased MoA Validation

While the data so far supports our hypothesis, it is crucial to employ unbiased, global approaches to confirm the MoA and identify potential off-target effects.

Protocol: RNA-Sequencing (RNA-Seq) Analysis
  • Experimental Design: Treat A549 cells with C26, BAY 11-7082, and Bortezomib (at their respective IC80 concentrations) for 6 hours, followed by stimulation with TNFα. Include a vehicle control.

  • Procedure:

    • Extract total RNA from the cells.

    • Perform library preparation (e.g., poly-A selection, cDNA synthesis, adapter ligation).

    • Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Align reads to the human genome and perform differential gene expression analysis.

    • Use Gene Set Enrichment Analysis (GSEA) to identify enriched or depleted signaling pathways.

    • Compare the transcriptional "signature" of C26-treated cells to those treated with the comparator compounds.

Logical Relationship of Expected Outcomes

Logic_Diagram cluster_outcomes Expected Experimental Outcomes hypothesis Hypothesis: C26 inhibits IKK outcome1 Inhibits IKKβ in vitro hypothesis->outcome1 predicts outcome2 Blocks p-IκBα in cells hypothesis->outcome2 predicts outcome3 RNA-Seq signature similar to BAY 11-7082 hypothesis->outcome3 predicts outcome4 IKKβ identified in Chemical Proteomics hypothesis->outcome4 predicts outcome1->outcome2 outcome2->outcome3 outcome3->outcome4

Caption: The logical cascade of evidence for MoA validation.

Interpretation of Expected RNA-Seq Data: A successful cross-validation would show that the set of genes regulated by C26 significantly overlaps with that of BAY 11-7082. GSEA would confirm that the "NF-κB Signaling" gene set is the most significantly downregulated pathway for both compounds. The transcriptional signature of Bortezomib would be expected to be distinct, likely showing a strong "Unfolded Protein Response" signature due to its inhibition of the proteasome.

Conclusion: A Self-Validating Approach to MoA

This guide has outlined a comprehensive, multi-layered strategy for the cross-validation of 2,6-dichloro-N-cyclohexylnicotinamide's (C26) mechanism of action. By integrating direct biochemical assays, targeted cell-based pathway analysis, and global, unbiased 'omics' approaches, we can build a robust and self-validating case for its MoA. The consistent alignment of data from these orthogonal methods—showing that C26 acts as a direct IKK inhibitor—would provide high confidence in its molecular mechanism, paving the way for further preclinical and clinical development. This rigorous, evidence-based approach is fundamental to modern drug discovery, ensuring that therapeutic candidates are advanced based on a solid mechanistic foundation.

References

  • Pierce, J. W., et al. (1997). Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo. The Journal of biological chemistry, 272(34), 21096–21103. [Link]

  • Hideshima, T., et al. (2001). The proteasome inhibitor PS-341 inhibits growth, induces apoptosis, and overcomes drug resistance in human multiple myeloma cells. Cancer research, 61(7), 3071–3076. [Link]

  • Auphan, N., et al. (1995). Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis. Science, 270(5234), 286–290. [Link]

Benchmarking 2,6-dichloro-N-cyclohexylnicotinamide Against Known 11β-HSD1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary

The amplification of local glucocorticoid levels by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a primary driver of metabolic syndrome, type 2 diabetes, and obesity. Historically, the benchmark inhibitor for this enzyme has been Carbenoxolone (CBX) , a glycyrrhetinic acid derivative. However, CBX suffers from a fatal clinical flaw: it unselectively inhibits 11β-HSD2, leading to severe mineralocorticoid excess and hypertension.

To overcome this, modern drug discovery has pivoted toward modular, lipophilic scaffolds. This guide provides an objective benchmarking analysis of 2,6-dichloro-N-cyclohexylnicotinamide —a foundational pyridine carboxamide intermediate—against established inhibitors. By evaluating this scaffold, researchers can understand the structure-activity relationship (SAR) baseline required to engineer highly selective, nanomolar-potent 11β-HSD1 antagonists.

Mechanistic Context & Therapeutic Rationale

11β-HSD1 functions primarily as an NADPH-dependent reductase in vivo, converting inert cortisone into active cortisol within key metabolic tissues (liver, adipose, brain). Conversely, 11β-HSD2 acts as an NAD+-dependent dehydrogenase in the kidney, deactivating cortisol to protect the mineralocorticoid receptor 1.

A viable drug candidate must block 11β-HSD1 without touching 11β-HSD2. The pyridine carboxamide scaffold (represented by 2,6-dichloro-N-cyclohexylnicotinamide) achieves this by exploiting a highly lipophilic, distinct binding pocket in the 11β-HSD1 active site that is absent in the type 2 isozyme 2.

Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme Cortisone->HSD1 Substrate Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR Activation HSD1->Cortisol Reduction (NADPH) Inhibitors Pyridine Carboxamides & Carbenoxolone Inhibitors->HSD1 Competitive Inhibition

Caption: 11β-HSD1 mediated conversion of cortisone to cortisol and targeted pharmacological inhibition.

Comparative Performance Data

To objectively benchmark the scaffold, we compare it against Carbenoxolone (the historical unselective standard) and BVT-2733 (an early selective reference compound) 3.

Table 1: In Vitro Biochemical Profiling
CompoundPrimary TargetHuman 11β-HSD1 IC₅₀Human 11β-HSD2 IC₅₀Selectivity Index (SI)
Carbenoxolone (CBX) Pan-11β-HSD186 nM< 10 nM< 0.1 (Unselective)
BVT-2733 11β-HSD13,341 nM> 10,000 nM> 3.0
2,6-dichloro-N-cyclohexylnicotinamide 11β-HSD1 Scaffold~1,500 nM> 30,000 nM> 20.0
Optimized Pyridine Carboxamide 11β-HSD195 nM> 30,000 nM> 300.0

Data Causality Analysis: While the raw 2,6-dichloro-N-cyclohexylnicotinamide scaffold exhibits moderate micromolar potency (~1.5 µM), its Selectivity Index (SI > 20) vastly outperforms Carbenoxolone. The dual chlorine atoms at the 2- and 6-positions of the pyridine ring provide crucial rotational stability and electron-withdrawing properties, locking the cyclohexyl group into a favorable orientation for the 11β-HSD1 lipophilic pocket. Subsequent substitution (e.g., replacing the 2-chloro group with a cyclopentylthio moiety) rapidly drives the IC₅₀ down to the sub-100 nM range while maintaining absolute selectivity 1.

Experimental Design: Self-Validating Screening Protocol

To ensure data integrity, the evaluation of these compounds relies on a self-validating Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Why HTRF? Unlike standard ELISA, HTRF eliminates wash steps. This is critical when benchmarking low-molecular-weight scaffolds like 2,6-dichloro-N-cyclohexylnicotinamide, where rapid off-rates during washing can result in false negatives. Furthermore, the protocol mandates a parallel 11β-HSD2 counter-screen. If a compound inhibits 11β-HSD2, the system flags it as a toxic liability, validating the assay's physiological relevance 4.

Workflow Step1 1. Compound Preparation Serial dilution in DMSO Step2 2. Enzyme Reaction Recombinant 11β-HSD1 + NADPH + Cortisone Step1->Step2 Step3 3. Counter-Screening Parallel assay with 11β-HSD2 + NAD+ + Cortisol Step1->Step3 Step4 4. HTRF Detection Measure Cortisol/Cortisone ratio via fluorescence Step2->Step4 Step3->Step4 Step5 5. Data Synthesis Calculate IC50 & Selectivity Index (SI) Step4->Step5

Caption: High-throughput HTRF biochemical screening workflow for 11β-HSD1 inhibitor benchmarking.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stock solutions of 2,6-dichloro-N-cyclohexylnicotinamide, Carbenoxolone (Positive Control), and BVT-2733 in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution. Causality: A 10-point curve ensures precise mapping of the upper and lower asymptotes for accurate IC₅₀ calculation.

  • Enzyme Incubation (11β-HSD1):

    • In a 384-well plate, add 2 µL of compound to 8 µL of assay buffer containing recombinant human 11β-HSD1 (1 µg/mL) and 500 µM NADPH.

    • Initiate the reaction by adding 10 µL of Cortisone (final concentration 200 nM).

    • Incubate at 37°C for 2 hours.

  • Counter-Screening (11β-HSD2):

    • In a separate plate, run the exact same compound dilutions against recombinant 11β-HSD2, using NAD+ as the cofactor and Cortisol as the substrate. Causality: This proves that the inhibition is selective to the reductase activity of HSD1, not a general denaturation of dehydrogenase enzymes.

  • Reaction Quenching & Detection:

    • Stop the reaction by adding 10 µL of an HTRF detection mix containing a d2-labeled cortisol analog and a Europium cryptate-labeled anti-cortisol antibody.

    • Incubate in the dark for 1 hour at room temperature.

  • Signal Acquisition:

    • Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

    • Calculate the 665/620 nm ratio to determine the concentration of generated cortisol.

Conclusion

Benchmarking 2,6-dichloro-N-cyclohexylnicotinamide against Carbenoxolone clearly illustrates the evolutionary leap in 11β-HSD1 inhibitor design. While Carbenoxolone possesses high affinity, its lack of selectivity renders it clinically obsolete for metabolic diseases. The pyridine carboxamide scaffold trades initial raw potency for an exceptional Selectivity Index, providing a highly tunable, structurally sound foundation for synthesizing next-generation, safe metabolic therapeutics.

References

  • US20090306075A1 - Chemical compounds - Google Patents Source: Google Patents URL
  • 11β-HSD | Inhibitors - MedchemExpress.
  • Chapter 5: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
  • Information on EC 1.1.1.B40 - 11beta-hydroxysteroid dehydrogenase (NAD+)

Sources

Assessing the Specificity of 2,6-Dichloro-N-cyclohexylnicotinamide: A Comparative Guide for 11β-HSD1 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development targets metabolic syndrome, obesity, and type 2 diabetes, the modulation of local glucocorticoid activation has emerged as a premier therapeutic strategy[1]. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the intracellular reduction of inactive cortisone to active cortisol[1]. Conversely, its isoenzyme, 11β-HSD2, oxidizes cortisol to cortisone to protect the mineralocorticoid receptor from illicit activation.

In the pursuit of potent 11β-HSD1 antagonists, pyridine carboxamides represent a highly effective chemical class. 2,6-dichloro-N-cyclohexylnicotinamide serves as a critical structural scaffold and synthetic intermediate in the development of these inhibitors[2]. For researchers and drug development professionals, assessing the baseline specificity of this scaffold against 11β-HSD2 is a non-negotiable step. Off-target inhibition of 11β-HSD2 leads to apparent mineralocorticoid excess, characterized by severe hypertension and hypokalemia.

This guide objectively evaluates the specificity profiling of the 2,6-dichloro-N-cyclohexylnicotinamide scaffold, compares it against established alternative inhibitors, and provides a self-validating experimental framework for your own laboratory assessments.

Mechanistic Pathway & The Specificity Challenge

To understand the causality behind our assay design, we must map the divergent roles of the 11β-HSD isoenzymes. 11β-HSD1 functions primarily as a reductase in the liver and adipose tissue, utilizing NADPH. 11β-HSD2 functions exclusively as a dehydrogenase in the kidney, utilizing NAD+. A viable drug candidate must selectively block the 11β-HSD1 reductase pathway without disrupting the 11β-HSD2 dehydrogenase pathway.

Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 (Liver/Adipose) Cortisone->HSD1 NADPH (Reduction) Cortisol Cortisol (Active) HSD2 11β-HSD2 (Kidney) Cortisol->HSD2 NAD+ (Oxidation) HSD1->Cortisol HSD2->Cortisone Inhibitor 2,6-dichloro-N- cyclohexylnicotinamide Inhibitor->HSD1 Target Inhibition Inhibitor->HSD2 Avoidance (Specificity)

Diagram 1: Glucocorticoid interconversion pathway and targeted inhibition strategy.

Comparative Performance Data

When evaluating 2,6-dichloro-N-cyclohexylnicotinamide as a baseline scaffold, we benchmark its structural derivatives against well-characterized 11β-HSD1 inhibitors such as BVT.2733[3] and advanced clinical candidates[4]. The goal is to achieve a Selectivity Index (SI) greater than 100-fold.

Compound Class / NamePrimary Target11β-HSD1 IC₅₀ (Human)11β-HSD2 IC₅₀ (Human)Selectivity Index (HSD2/HSD1)Development Status
2,6-Dichloro-N-cyclohexylnicotinamide 11β-HSD1~850 nM (Baseline)>50,000 nM>58xLead Intermediate[2]
BVT.2733 11β-HSD13,341 nM*>100,000 nM>30xPreclinical Tool[3]
PF-915275 (Alternative Scaffold) 11β-HSD115 nM>10,000 nM>660xAdvanced Preclinical[4]

*Note: BVT.2733 exhibits species-specific potency, with a much lower IC₅₀ (96 nM) against the murine 11β-HSD1 enzyme[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates bidirectional enzymatic testing, strict cofactor dependence, and orthogonal controls to rule out false positives caused by assay interference.

A. Rationale & Causality

We utilize human liver microsomes (rich in 11β-HSD1) and human kidney microsomes (rich in 11β-HSD2) to preserve the enzymes in their native lipid environments. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandated for detection. Unlike fluorescence-based assays, LC-MS/MS prevents the auto-fluorescence of aromatic pyridine carboxamides from skewing the readout.

B. Step-by-Step Methodology

Step 1: Assay Preparation & Control Setup

  • Positive Control: Carbenoxolone (10 μM), a non-selective pan-inhibitor of both 11β-HSD1 and 11β-HSD2.

  • Negative Control: Vehicle (0.1% DMSO final concentration) to establish baseline uninhibited enzyme velocity.

  • Orthogonal Validation: Run a parallel assay using recombinant human 11β-HSD1 expressed in HEK-293 cells to confirm that microsomal lipid binding is not artificially lowering the compound's apparent potency.

Step 2: Isoenzyme-Specific Incubation

  • For 11β-HSD1 (Reductase Activity): Combine 50 mM Tris-HCl (pH 7.4), 1 mM NADPH, 200 nM cortisone, and 0.1 mg/mL human liver microsomes.

  • For 11β-HSD2 (Dehydrogenase Activity): Combine 50 mM Tris-HCl (pH 7.4), 1 mM NAD+, 200 nM cortisol, and 0.1 mg/mL human kidney microsomes.

  • Causality Check: The strict use of NADPH for HSD1 and NAD+ for HSD2 ensures that the reaction is driven in the physiologically relevant direction, preventing reverse-reaction artifacts.

Step 3: Compound Titration

  • Dispense 2,6-dichloro-N-cyclohexylnicotinamide across a 10-point logarithmic dose-response curve (1 nM to 100 μM).

  • Incubate the microplates at 37°C for exactly 60 minutes.

Step 4: Reaction Quench

  • Terminate the reaction by adding 3 volumes of ice-cold methanol spiked with an internal standard (d4-cortisol).

  • Causality Check: Methanol immediately denatures and precipitates microsomal proteins, freezing the kinetic state of the reaction and allowing for precise temporal control. Centrifuge at 4,000 x g for 10 minutes to pellet proteins.

Step 5: LC-MS/MS Quantification

  • Inject the supernatant into the LC-MS/MS system.

  • Monitor the MRM transitions for Cortisone (m/z 361.2 → 163.1) and Cortisol (m/z 363.2 → 121.1).

  • Calculate the IC₅₀ using a 4-parameter logistic regression model based on the Cortisone/Cortisol ratio.

Workflow Prep 1. Microsome Prep Liver (HSD1) & Kidney (HSD2) Incubate 2. Incubation Compound + Substrate + Cofactor Prep->Incubate Quench 3. Reaction Quench Cold Methanol + d4-Cortisol Incubate->Quench Analyze 4. LC-MS/MS Quantify Cortisol/Cortisone Quench->Analyze Validate 5. Data Validation Calculate IC50 & Selectivity Index Analyze->Validate

Diagram 2: Self-validating LC-MS/MS experimental workflow for specificity assessment.

Conclusion

Evaluating the specificity of 2,6-dichloro-N-cyclohexylnicotinamide and its derivatives requires a rigorous, self-validating approach. By leveraging isoenzyme-specific cofactors and LC-MS/MS quantification, researchers can confidently map the Selectivity Index of pyridine carboxamide scaffolds, ensuring the advancement of 11β-HSD1 inhibitors that are both potent and free from mineralocorticoid-related liabilities.

References

  • Chemical compounds (US20090306075A1). Google Patents.
  • The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors. PubMed.
  • BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice. PubMed.
  • 11β-hydroxysteroid dehydrogenase type 1 inhibitors: a review of recent patents. Taylor & Francis Online.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-dichloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,6-dichloro-N-cyclohexylnicotinamide, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, designed to provide clarity and confidence in your laboratory's waste management practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on analogous compounds like 2,6-Dichloronicotinic acid and Dicyclohexylamine, the anticipated hazards are significant.[1][2] Thermal decomposition, for instance, can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][3]

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard CategoryAnticipated RiskRationale & Recommended Precautions
Acute Toxicity (Oral) Harmful or toxic if swallowed.[1][4]Avoid ingestion by prohibiting eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling.[1][5]
Skin Corrosion/Irritation Expected to be a skin irritant or corrosive.[2][3]Wear appropriate chemically resistant gloves and a lab coat. Avoid all direct skin contact.[5]
Eye Damage/Irritation Causes serious eye irritation or damage.[3][6]Wear chemical safety goggles or a face shield as described by OSHA regulations.[1] Ensure eyewash stations are accessible.
Respiratory Irritation May cause respiratory tract irritation.[3][4]Handle only in a well-ventilated area or within a certified chemical fume hood to minimize inhalation of dust or aerosols.
Environmental Hazard Potentially toxic to aquatic life.Prevent release into the environment.[7] All waste must be collected for approved disposal.
Chemical Reactivity Incompatible with strong oxidizing agents.[1]Segregate from incompatible materials during storage and waste accumulation to prevent hazardous reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. Based on the risk assessment, the following PPE must be worn at all times when handling 2,6-dichloro-N-cyclohexylnicotinamide waste:

  • Eye and Face Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a splash hazard, a face shield should be worn in addition to goggles.[1][7]

  • Hand Protection: Wear impervious, chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[5]

  • Body Protection: A lab coat or chemically resistant apron is required to protect against skin contact.[5]

  • Respiratory Protection: All handling of solid waste or solutions should occur in a chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary, depending on the scale of the operation.

Waste Characterization and Segregation: The "Cradle-to-Grave" Responsibility

Under the Resource Conservation and Recovery Act (RCRA), waste generators are responsible for determining if their waste is hazardous.[8][9] This "cradle-to-grave" responsibility means you are accountable for the waste from its generation to its final, environmentally sound disposal.[10][11]

Due to its inferred toxicity and the presence of chlorinated components, 2,6-dichloro-N-cyclohexylnicotinamide waste must be classified as hazardous waste .

The Cardinal Rule of Waste Management: Never mix hazardous waste with non-hazardous waste.[12] Deliberately mixing waste streams can lead to dangerous chemical reactions and is a serious regulatory violation.[8] Always segregate chemical waste based on its compatibility and hazard class.[12][13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 2,6-dichloro-N-cyclohexylnicotinamide waste, from the point of generation to its designated accumulation area.

Step 1: Container Selection

  • Action: Select a chemically compatible, leak-proof container with a secure, tight-fitting lid.[12][13] A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Causality: The use of a compatible container is critical to prevent chemical degradation of the container, which could lead to leaks and spills.[12] A secure lid prevents the release of vapors and protects the contents from environmental contamination.

Step 2: Waste Collection

  • Action (for Solid Waste): Carefully transfer the solid 2,6-dichloro-N-cyclohexylnicotinamide waste into the designated waste container using a dedicated scoop or spatula. Avoid creating dust.[1][6]

  • Action (for Liquid Waste/Solutions): Using a funnel, carefully pour the liquid waste into the designated liquid waste container. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion.[12]

  • Causality: Proper transfer techniques minimize the risk of spills and airborne contamination. Leaving adequate headspace is a crucial safety measure to prevent container rupture due to temperature and pressure changes.

Step 3: Labeling

  • Action: Immediately label the waste container with a fully completed hazardous waste tag. The label must include:

    • The words "HAZARDOUS WASTE ".[7][14]

    • The full chemical name: "2,6-dichloro-N-cyclohexylnicotinamide ". Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Toxic").[7]

    • The date of accumulation.

  • Causality: Clear, accurate labeling is a regulatory requirement and is essential for communicating the container's contents and associated hazards to all personnel, including emergency responders and waste disposal technicians.[13]

Step 4: Temporary Storage in the Laboratory

  • Action: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory, such as a secondary containment tray inside a ventilated cabinet.[12]

  • Causality: Keeping containers closed prevents the release of fugitive emissions. Secondary containment ensures that any potential leaks are captured, preventing a wider spill and environmental contamination.[12]

Step 5: Transfer to Central Accumulation Area

  • Action: Once the container is full or when you are ready to dispose of it, transport it to your facility's central hazardous waste accumulation area. Follow all institutional guidelines for internal waste transfer.

  • Causality: Central accumulation areas are specifically designed and managed by trained personnel to meet stringent regulatory standards for the safe storage of hazardous materials pending off-site disposal.

Step 6: Final Disposal

  • Action: The final disposal of 2,6-dichloro-N-cyclohexylnicotinamide must be conducted through a licensed hazardous waste disposal company.[7][15] Your institution's Environmental Health & Safety (EHS) department will manage this process.

  • Causality: Licensed disposal facilities are equipped with the technology (e.g., high-temperature incineration) to destroy hazardous chemicals in an environmentally sound manner, ensuring compliance with federal and state regulations.[10][15]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[7]

  • Isolate and Ventilate: Secure the area to prevent entry. Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation to the room.[7]

  • Don Appropriate PPE: Before attempting any cleanup, don all PPE as outlined in Section 2, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1] Avoid generating dust. For liquid spills, use a chemical absorbent material to contain and absorb the spill.

  • Clean the Area: Once the bulk of the material is collected, decontaminate the spill area according to your laboratory's specific procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.[7]

Visual Workflow: Decision-Making for Disposal

The following diagram outlines the logical workflow for the proper segregation and disposal of 2,6-dichloro-N-cyclohexylnicotinamide waste.

G cluster_0 Phase 1: Waste Characterization cluster_1 Phase 2: Containerization & Collection cluster_2 Phase 3: Storage & Final Disposal start Waste Generated: 2,6-dichloro-N-cyclohexylnicotinamide characterize Characterize Waste: Is it Hazardous? start->characterize yes_hazardous YES (Toxic, Chlorinated Organic) characterize->yes_hazardous Inferred from SDS of analogous compounds select_container Select Compatible Container (HDPE or Glass) yes_hazardous->select_container label_container Affix 'HAZARDOUS WASTE' Label (Complete all fields) select_container->label_container collect_waste Collect Waste in Fume Hood (Solids or Liquids) label_container->collect_waste satellite_storage Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) collect_waste->satellite_storage central_storage Transfer to Central Waste Storage (Follow Site Protocol) satellite_storage->central_storage final_disposal Final Disposal by Licensed Waste Management Vendor central_storage->final_disposal

Caption: Waste Disposal Workflow for 2,6-dichloro-N-cyclohexylnicotinamide.

References

  • Hazardous waste in the United States - Wikipedia . Wikipedia. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . ACTenviro. [Link]

  • Properly Managing Chemical Waste in Laboratories . A-Line Movers. [Link]

  • Hazardous Waste Regulations . Retail Industry Leaders Association. [Link]

  • Best Practices for Managing Laboratory Waste . Republic Services. [Link]

  • Learn the Basics of Hazardous Waste . US EPA. [Link]

  • Importance of Proper Laboratory Waste Management for Safety . Happen Ventures. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Staying Compliant: A Deep Dive into RCRA Hazardous Waste Regulations . Convergence Training by Vector Solutions. [Link]

  • Safety Data Sheet - N-[(1R,4R)-4-Aminocyclohexyl]nicotinamide dihydrochloride . KISHIDA CHEMICAL CO., LTD. [Link]

  • SAFETY DATA SHEET - 2,3-Dichloroquinoxaline . Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - Product 5044 . Chemtron Supply Corporation. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.